molecular formula C12H9ClN2O2 B596569 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester CAS No. 1363382-34-6

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

Katalognummer: B596569
CAS-Nummer: 1363382-34-6
Molekulargewicht: 248.666
InChI-Schlüssel: HAGPLXHPHTWLHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The pyrazine core is a privileged scaffold in the development of bioactive molecules, and this specific ester derivative serves as a key building block for the synthesis of more complex compounds . Its structure, featuring both ester and aryl chloride functionalities, makes it a versatile precursor for further chemical modifications, including amidation and cross-coupling reactions . Research applications of this compound and its derivatives span multiple therapeutic areas. Analogs of pyrazine-2-carboxylate have demonstrated significant antimicrobial activity , including against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains . In oncology research , similar pyrazine carboxamide structures have been utilized in the design of cytostatic agents, such as novel sorafenib analogs, which have shown potent antiproliferative activity against a panel of human cancer cell lines . Furthermore, pyrazinecarboxamide derivatives have been investigated as CB1 receptor antagonists in studies related to metabolic and neurological disorders . This compound is intended for use in exploratory research and early-stage drug development.

Eigenschaften

IUPAC Name

methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)11-10(14-6-7-15-11)8-2-4-9(13)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGPLXHPHTWLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We delve into its precise chemical identity, structural features, and physicochemical properties. A detailed, field-proven synthetic protocol based on the robust Suzuki cross-coupling reaction is presented, including mechanistic insights that inform experimental choices. Furthermore, this guide outlines the predicted spectroscopic profile essential for compound verification and discusses the potential therapeutic applications of this molecular scaffold, grounded in the well-established biological significance of pyrazine derivatives. This document is intended to serve as a vital resource for researchers engaged in synthetic chemistry, medicinal chemistry, and drug development, providing both foundational knowledge and practical, actionable methodologies.

Introduction: The Pyrazine Scaffold in Modern Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid structure make it a cornerstone for the design of biologically active molecules.[2] Prominent examples include Pyrazinamide, a first-line medication for the treatment of tuberculosis, and Sulfametopyrazine, an antibacterial agent.[1] The pyrazine core is also found in natural products and is a key component in compounds under investigation for anti-inflammatory, anticancer, and antidiabetic activities.[2][3] The derivatization of the pyrazine core, as seen in the title compound, allows for the fine-tuning of pharmacological properties, making it a high-value target for synthetic and medicinal chemists.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is formally identified by its IUPAC name and other standard chemical identifiers.

IUPAC Name: methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate[4]

Caption: Structure of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 1363382-34-6[4][5]
Molecular Formula C₁₂H₉ClN₂O₂[4]
Molecular Weight 248.67 g/mol [4]
SMILES COC(=O)C1=NC=CN=C1C1=CC=C(Cl)C=C1[4]
InChIKey Not available in search results.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

While experimental data such as melting and boiling points are not widely reported in public databases, a profile can be constructed from computed properties, which are essential for predicting solubility, permeability, and potential drug-like characteristics.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 248.67 g/mol [4]
Exact Mass 248.035255 DaCalculated
XLogP3 2.5Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 4Computed
Rotatable Bond Count 3Computed
Predicted Spectroscopic Characterization

The verification of the successful synthesis of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate relies on a combination of spectroscopic methods. Based on analyses of structurally similar compounds, the following spectral characteristics are anticipated.[6][7]

  • ¹H NMR (400 MHz, CDCl₃, δ):

    • 9.0-8.7 ppm (2H, m): Two distinct signals corresponding to the protons on the pyrazine ring.

    • 7.8-7.7 ppm (2H, d, J ≈ 8.5 Hz): Protons on the chlorophenyl ring ortho to the pyrazine ring.

    • 7.5-7.4 ppm (2H, d, J ≈ 8.5 Hz): Protons on the chlorophenyl ring meta to the pyrazine ring.

    • ~4.0 ppm (3H, s): A sharp singlet for the methyl ester protons.

  • ¹³C NMR (100 MHz, CDCl₃, δ):

    • ~165 ppm: Carbonyl carbon of the ester.

    • 150-140 ppm: Quaternary and protonated carbons of the pyrazine ring.

    • 138-128 ppm: Aromatic carbons of the chlorophenyl ring, including the chlorine-substituted carbon.

    • ~53 ppm: Methyl carbon of the ester.

  • FTIR (ATR, cm⁻¹):

    • ~1720 cm⁻¹: Strong C=O stretch from the methyl ester.

    • 1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

    • ~1250 cm⁻¹: C-O stretching of the ester group.

    • ~1100 cm⁻¹: C-Cl stretching vibration.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for [M+H]⁺ (C₁₂H₁₀ClN₂O₂⁺): 249.0425. The observation of this ion with high mass accuracy, along with the characteristic isotopic pattern for one chlorine atom, would provide strong evidence for the compound's identity.

Synthesis and Mechanistic Considerations

The construction of the C-C bond between the pyrazine and chlorophenyl rings is the key strategic step in synthesizing the target molecule. The Palladium-catalyzed Suzuki cross-coupling reaction is an exceptionally reliable and versatile method for this purpose, offering high yields and functional group tolerance.[8]

Retrosynthetic Analysis & Workflow

A logical retrosynthetic disconnection breaks the bond between the two aromatic rings, leading to two commercially available or readily synthesized precursors: a halogenated pyrazine ester and 4-chlorophenylboronic acid.

G Synthetic Workflow via Suzuki Coupling Start1 Methyl 3-bromo-pyrazine-2-carboxylate Reaction Suzuki Cross-Coupling (Heat, Inert Atmosphere) Start1->Reaction Start2 4-Chlorophenylboronic Acid Start2->Reaction Catalyst Pd(PPh₃)₄ K₂CO₃ (Base) Dioxane/H₂O (Solvent) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate Purify->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate.

Materials:

  • Methyl 3-bromopyrazine-2-carboxylate

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (anhydrous)

  • Silica Gel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromopyrazine-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Causality: The excess boronic acid ensures complete consumption of the starting bromide. Potassium carbonate is the base required for the transmetalation step in the catalytic cycle.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via cannula or syringe.

    • Causality: The dioxane/water solvent system is effective for dissolving both the organic precursors and the inorganic base, facilitating the reaction.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Causality: The aqueous washes remove the inorganic base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the white to off-white solid by NMR, FTIR, and HRMS to confirm its structure and purity as described in Section 4.2.

Potential Applications in Drug Discovery

The pyrazine-2-carboxylic acid framework is a well-established pharmacophore. The title compound, methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate, combines this active core with a 4-chlorophenyl group, a common substituent in drug candidates that often enhances potency by increasing lipophilicity and participating in favorable interactions, such as halogen bonding, with biological targets.

Derivatives of pyrazine-2-carboxylic acid have demonstrated a wide spectrum of biological activities, including:

  • Antimycobacterial: The parent acid of pyrazinamide is a key anti-tuberculosis agent.[3]

  • Antifungal: Certain amides of pyrazine-2-carboxylic acids show notable antifungal effects.[9]

  • Anticancer: Chalcone-pyrazine hybrids have shown inhibitory effects against various cancer cell lines.[2]

  • Enzyme Inhibition: Pyrazine derivatives are being explored as inhibitors for various enzymes, including alkaline phosphatase.[8]

G Pyrazine Scaffold as a Hub for Bioactivity cluster_apps Potential Therapeutic Areas Core Pyrazine-2-Carboxylate Scaffold AntiTB Antimycobacterial Core->AntiTB AntiCancer Anticancer Core->AntiCancer AntiInflam Anti-inflammatory Core->AntiInflam EnzymeInhib Enzyme Inhibition Core->EnzymeInhib

Caption: The central role of the pyrazine scaffold in developing diverse bioactive agents.

The specific compound, methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate, represents a valuable building block for creating libraries of more complex molecules for screening against these and other diseases.

Conclusion

Methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. This guide has established its identity, predicted its key analytical characteristics, and provided a detailed, mechanistically-grounded protocol for its synthesis. By leveraging the robust Suzuki cross-coupling methodology, researchers can reliably access this compound for further derivatization and exploration of its biological activity. The rich history of the pyrazine scaffold in FDA-approved drugs and clinical candidates strongly suggests that compounds derived from this molecule hold promise for future therapeutic innovations.

References

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(2)/[10].pdf]([Link]10].pdf)

  • ChemSynthesis. methyl 3-(4-chlorophenyl)-2-oxo-1,3-oxazinane-4-carboxylate. [Link]

  • MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • PubChem. (4-Chlorophenyl) pyrazine-2-carboxylate. [Link]

  • ScienceDirect. Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. [Link]

  • Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]

  • Chemsrc. CAS#:16014-59-8 | 3-amino-6-(4-chlorophenyl)pyrazine-2-carboxamide. [Link]

  • The Good Scents Company. methyl pyrazine carboxylate. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

An In-depth Technical Guide to 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester (CAS No. 1363382-34-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative grounded in established scientific principles and practical laboratory insights. This document will delve into the core chemical and physical properties, robust synthesis and purification protocols, detailed analytical characterization, and the potential applications of this pyrazine derivative, with a focus on empowering researchers to confidently work with and innovate upon this molecular scaffold. Every piece of information is supported by authoritative references to ensure the highest degree of scientific integrity.

Compound Identification and Physicochemical Properties

Chemical Identity

The compound is systematically named methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate . Its unique Chemical Abstracts Service (CAS) registry number is 1363382-34-6 [1]. This identifier is crucial for unambiguous identification in databases and publications.

Molecular Structure and Properties

The molecular structure consists of a pyrazine ring substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a methyl carboxylate group.

Caption: Chemical structure of methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1363382-34-6[1]
Molecular Formula C12H9ClN2O2[1]
Molecular Weight 248.67 g/mol [1]
Appearance Light yellow solid[1]
Purity Typically ≥97%[1]
IUPAC Name methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate[1]
SMILES COC(=O)C1=NC=CN=C1C1=CC=C(Cl)C=C1[1]
InChIKey HAGPLXHPHTWLHI-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of 3-aryl-pyrazine-2-carboxylic acid esters is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method. This approach offers high functional group tolerance and generally proceeds under mild conditions to afford good to excellent yields.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The core of this synthesis involves the coupling of a halogenated pyrazine precursor with an appropriately substituted boronic acid. In this case, methyl 3-chloro- or 3-bromopyrazine-2-carboxylate serves as the electrophilic partner, and 4-chlorophenylboronic acid is the nucleophilic partner.

Suzuki_Coupling_Workflow Start Starting Materials: - Methyl 3-halopyrazine-2-carboxylate - 4-Chlorophenylboronic acid Reaction Suzuki-Miyaura Coupling Reaction: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4) - Solvent (e.g., 1,4-dioxane/water) Start->Reaction Workup Aqueous Workup: - Extraction with organic solvent - Washing with brine Reaction->Workup Purification Purification: - Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Workup->Purification Product Final Product: 3-(4-Chloro-phenyl)-pyrazine-2- carboxylic acid methyl ester Purification->Product

Caption: General workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings of similar heterocyclic systems[2].

Materials:

  • Methyl 3-bromopyrazine-2-carboxylate (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromopyrazine-2-carboxylate (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a deoxygenated 10:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[2].

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a light yellow solid.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose. While specific spectra for this exact compound are not widely published, the expected chemical shifts and fragmentation patterns can be reliably predicted based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazine and chlorophenyl rings, as well as a singlet for the methyl ester protons. The pyrazine protons will appear in the downfield region (typically δ 8.5-9.5 ppm). The protons of the 4-chlorophenyl group will likely appear as two doublets in the δ 7.4-8.0 ppm range. The methyl ester protons will be a sharp singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all 12 carbons. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). The aromatic carbons of the pyrazine and chlorophenyl rings will appear in the δ 120-155 ppm region. The methyl carbon of the ester will be observed in the upfield region (δ ~53 ppm)[3][4].

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=N and C=C stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.

  • C-Cl stretch: A band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the molecule. The calculated exact mass for C₁₂H₉ClN₂O₂ is 248.0353.

  • Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 248. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak (M⁺ and M+2). Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

Hazard CategoryPrecautionary StatementSource(s)
Acute Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 0-8 °C[1].

Applications in Drug Discovery and Development

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Rationale for Interest

The pyrazine ring is a bioisostere of other aromatic systems and can participate in various non-covalent interactions with biological targets. The substitution pattern on the pyrazine ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Potential Therapeutic Areas

Derivatives of pyrazine-2-carboxylic acid have been investigated for a variety of therapeutic applications, including:

  • Antitubercular Agents: Pyrazinamide, a simple derivative of pyrazine-2-carboxamide, is a first-line drug for the treatment of tuberculosis. This has spurred extensive research into other pyrazine derivatives as potential antitubercular agents[5].

  • Anticancer Agents: The pyrazine nucleus is found in numerous compounds with demonstrated anticancer activity. These compounds often act by inhibiting key enzymes involved in cell proliferation and survival, such as kinases[6].

  • Enzyme Inhibitors: The structural features of 3-aryl-pyrazine-2-carboxylic acid esters make them attractive candidates for the design of enzyme inhibitors. The aromatic rings can engage in pi-stacking and hydrophobic interactions within an active site, while the ester and pyrazine nitrogens can act as hydrogen bond acceptors.

  • Neurological Disorders: The oxazolo[3,4-a]pyrazine scaffold, a related heterocyclic system, has been explored for the development of antagonists for neuropeptide S receptors, which are implicated in substance abuse disorders[7]. This suggests that pyrazine-based compounds could be valuable in the treatment of various neurological conditions.

The 3-(4-chlorophenyl) substitution is a common feature in many biologically active molecules, often contributing to enhanced binding affinity through halogen bonding and hydrophobic interactions. Therefore, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic value.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling methodologies, and its characterization can be accomplished using standard analytical techniques. This guide provides a solid foundation of technical knowledge to enable researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of pyrazine derivatives holds great promise for the development of novel therapeutics and functional materials.

References

  • Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. [Link]

  • Sung, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(8), 14641–14664. [Link]

  • Patel, H., et al. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • Guerrini, R., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry, 64(8), 4089–4108. [Link]

  • Kos, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(19), 3543. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]

  • Orita, A., et al. (2011). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 15(3), 628–635. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Molecules, 27(21), 7586. [Link]

Sources

An In-depth Technical Guide to 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical properties, synthesis, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets.[1] Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antitubercular, and anticancer effects.[2][3][4] The subject of this guide, this compound, combines the pyrazine core with a substituted phenyl ring and a methyl ester group, making it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C12H9ClN2O2[5]
IUPAC Name methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate[5]
CAS Number 1363382-34-6[5][6]
Molecular Weight 248.67 g/mol [5]
SMILES COC(=O)C1=NC=CN=C1C1=CC=C(Cl)C=C1[5]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves a condensation reaction followed by esterification. The causality behind the choice of reagents and conditions is crucial for a successful and high-yielding synthesis.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of a 2-amino-2-(4-chlorophenyl)acetamide with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyrazine ring, followed by oxidation and esterification. A more direct approach, however, would be the condensation of 2-amino-3-(4-chlorophenyl)pyrazine with a suitable reagent to introduce the carboxylic acid methyl ester group.

A well-established method for the synthesis of similar pyrazine carboxamides involves the condensation of a pyrazine-2-carboxylic acid with an appropriate aniline derivative.[7] Adapting this, one could envision the synthesis starting from 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid and subsequent esterification.

Experimental Workflow: Step-by-Step Methodology

The following is a generalized, yet detailed, protocol for the synthesis of the title compound, emphasizing self-validating steps to ensure reaction progression and purity.

Step 1: Synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid

  • Reaction Setup: To a solution of 2-amino-3-(4-chlorophenyl)pyrazine (1.0 eq) in a suitable solvent such as dioxane, add glyoxylic acid (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid.

Step 2: Esterification to this compound

  • Reaction Setup: Dissolve the 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise at 0 °C. The use of a catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude methyl ester is then purified by column chromatography on silica gel to afford the pure this compound.

Synthesis_Workflow A 2-amino-3-(4-chlorophenyl)pyrazine C 3-(4-chloro-phenyl)-pyrazine-2-carboxylic acid A->C Condensation B Glyoxylic Acid B->C F This compound C->F Esterification D Methanol D->F E Acid Catalyst (e.g., H2SO4) E->F

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential utility in several areas of research and development.

  • Medicinal Chemistry: As a functionalized pyrazine derivative, this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrazine core is found in drugs with diverse pharmacological actions.[2] The presence of a chloro-phenyl group can enhance binding to target proteins through hydrophobic and halogen bonding interactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further structural modifications to explore structure-activity relationships (SAR).[3][7]

  • Materials Science: Pyrazine-based compounds have also found applications in the development of functional materials.[2] Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and as components of conductive polymers. The specific substitution pattern of the title compound could be explored for the synthesis of novel materials with tailored optoelectronic properties.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on both the pyrazine and the chlorophenyl rings, as well as a characteristic singlet for the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal the distinct signals for all twelve carbon atoms in the molecule, including the carbonyl carbon of the ester group.

  • FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C=N stretching of the pyrazine ring, and C-Cl stretching.[9]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (248.67 g/mol ) and characteristic fragmentation patterns.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for further functionalization. Future research efforts could focus on the synthesis of a library of derivatives based on this scaffold and the evaluation of their biological activities against various therapeutic targets. Furthermore, the exploration of its utility in the development of novel organic materials remains a promising avenue for investigation.

References

  • PubChem. 3-(4-Chlorophenyl)pyrazine-2-carboxamide. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • International Journal of Environmental & Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]

  • National Institutes of Health. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Chemsrc. CAS#:16014-59-8 | 3-amino-6-(4-chlorophenyl)pyrazine-2-carboxamide. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • IRIS Unife. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. [Link]

  • PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • PubChem. 2-Pyrazinecarboxylic acid. [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

  • ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • PubChem. 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. [Link]

  • PubChem. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. [Link]

Sources

The Synthetic Chemist's Guide to Substituted Pyrazine-2-Carboxylic Acid Esters: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazine Scaffold

Substituted pyrazine-2-carboxylic acid esters represent a cornerstone in modern medicinal chemistry and materials science. This privileged heterocyclic motif is a key structural component in a multitude of biologically active compounds, including therapeutics for tuberculosis, cancer, and inflammatory diseases.[1][2] The inherent electron-deficient nature of the pyrazine ring, coupled with the versatile chemistry of the carboxylic acid ester functionality, provides a rich platform for the development of novel molecular entities with fine-tuned electronic and steric properties.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures to provide a critical analysis of the core methodologies for constructing and functionalizing these valuable compounds. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights to empower rational experimental design.

Strategic Approaches to the Pyrazine Core: A Comparative Analysis

The synthesis of substituted pyrazine-2-carboxylic acid esters can be broadly categorized into two main strategies: construction of the pyrazine ring with the desired ester functionality (or its precursor) already incorporated, and post-synthetic modification of a pre-formed pyrazine core. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and scalability considerations.

Classical Ring Synthesis: The Gutknecht Condensation

The Gutknecht pyrazine synthesis, first reported in 1879, remains a robust and versatile method for accessing the pyrazine core.[3][4] This approach relies on the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine.[3][5]

Mechanistic Rationale: The key to the Gutknecht synthesis is the in situ generation of the α-amino ketone. This is typically achieved through the reduction of an α-oximino ketone, which itself is prepared by the nitrosation of a ketone. The α-amino ketone then undergoes a self-condensation, a process mechanistically akin to a pinacol-like coupling, to yield the dihydropyrazine. The final, and often spontaneous, step is the oxidation to the thermodynamically stable aromatic pyrazine, which can be facilitated by air or a mild oxidizing agent like copper(II) sulfate.[3][6]

Diagram 1: The Gutknecht Pyrazine Synthesis Workflow

Gutknecht_Workflow Ketone Starting Ketone OximinoKetone α-Oximino Ketone Ketone->OximinoKetone Nitrosation NitrousAcid Nitrous Acid (e.g., NaNO2, HCl) AminoKetone α-Amino Ketone Intermediate OximinoKetone->AminoKetone Reduction Reduction Reduction (e.g., H2/Pd, Zn/AcOH) Dihydropyrazine Dihydropyrazine AminoKetone->Dihydropyrazine Dimerization Dimerization Self-Condensation (Dimerization) Pyrazine Substituted Pyrazine Dihydropyrazine->Pyrazine Oxidation Oxidation Oxidation (e.g., Air, Cu(II)) Diamine_Dicarbonyl_Condensation Diamine 1,2-Diamine Condensation Double Condensation Diamine->Condensation Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Pyrazine Substituted Pyrazine Dihydropyrazine->Pyrazine Oxidation Oxidation Yamaguchi_Mechanism CarboxylicAcid Pyrazine-2-Carboxylic Acid MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride YamaguchiReagent 2,4,6-Trichlorobenzoyl Chloride YamaguchiReagent->MixedAnhydride Base Et3N Base->MixedAnhydride Acylpyridinium Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium DMAP DMAP DMAP->Acylpyridinium Ester Pyrazine-2-Carboxylic Acid Ester Acylpyridinium->Ester Alcohol Alcohol Alcohol->Ester

Sources

The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and structural versatility have established it as a "privileged structure," consistently appearing in a remarkable array of biologically active compounds.[1][2] This technical guide offers a comprehensive exploration of the multifaceted biological activities of pyrazine-containing heterocyclic compounds, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and elucidating the critical structure-activity relationships that govern their therapeutic potential.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

The significance of the pyrazine ring in drug design stems from its distinct physicochemical characteristics. The two nitrogen atoms withdraw electron density from the aromatic ring, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack.[3] This electronic nature, coupled with the ring's planarity, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] The pyrazine nucleus is a bioisostere of other aromatic systems like benzene, pyridine, and pyrimidine, allowing for subtle modulation of a molecule's properties to enhance efficacy and reduce toxicity.[4] The prevalence of the pyrazine motif in numerous FDA-approved drugs underscores its importance in the development of clinically successful therapeutic agents.[4][5]

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazine derivatives have emerged as a prominent class of anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[5][6][7] Their mechanisms of action are diverse, frequently involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[6]

Mechanism of Action: Inhibition of Kinase Signaling Pathways

A primary mechanism through which pyrazine-containing compounds exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[8]

The JAK-STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade involved in immunity, cell division, and apoptosis.[9] Dysregulation of this pathway is implicated in various cancers.[10][11][12] Certain pyrazine derivatives have been designed to target components of this pathway, thereby inhibiting tumor cell proliferation and survival.

JAK-STAT Signaling Pathway Figure 1: Inhibition of the JAK-STAT Signaling Pathway by Pyrazine Derivatives cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) STAT_P->Gene Promotes Pyrazine Pyrazine Derivative Pyrazine->JAK Inhibits

Caption: Inhibition of the JAK-STAT Signaling Pathway by Pyrazine Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][13]

Rationale for Cell Line Selection: The choice of cancer cell lines is critical for obtaining clinically relevant data.[14][15] Selection should be based on the specific research question and the molecular target of the compounds being tested. For instance, if a pyrazine derivative is designed to target a specific kinase, cell lines with known overexpression or mutation of that kinase should be chosen.[14] Publicly available databases can be utilized to retrieve information on the genetic and phenotypic characteristics of various cell lines.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrazine-containing test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

In Vivo Evaluation: Tumor Xenograft Models

To assess the anticancer efficacy of promising pyrazine derivatives in a living organism, in vivo tumor xenograft models are employed.[18][19]

Rationale for Model Selection: The choice of the animal model (e.g., nude mice, SCID mice) and the tumor cell line depends on the research objectives. Patient-derived xenografts (PDXs) are increasingly used as they more closely mimic the heterogeneity and microenvironment of human tumors.[19]

Experimental Workflow:

Tumor_Xenograft_Workflow Figure 2: Workflow for In Vivo Anticancer Efficacy Testing A Cancer Cell Culture B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Treatment with Pyrazine Compound C->D E Tumor Volume Measurement D->E F Data Analysis (Tumor Growth Inhibition) E->F

Caption: Workflow for In Vivo Anticancer Efficacy Testing.

Antimicrobial Activity: Combating Infectious Diseases

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects.[20][21]

Mechanism of Action

The antimicrobial mechanisms of pyrazine compounds are varied. For instance, the well-known antitubercular drug pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[1][10] Pyrazinoic acid disrupts the membrane potential and interferes with energy production in Mycobacterium tuberculosis.[1][11] Resistance to pyrazinamide is often associated with mutations in the pncA gene, which encodes for pyrazinamidase.[1][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Rationale for Strain Selection: For initial screening, a panel of clinically relevant and well-characterized bacterial strains is typically used. This often includes Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[3][23] The rationale for their selection is based on their prevalence as human pathogens, their distinct cell wall structures (which can affect drug penetration), and the availability of standardized testing protocols.[15][23]

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized suspension of the bacterial strain in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrazine compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity: A Broad Spectrum of Inhibition

Several pyrazine derivatives have exhibited promising antiviral activity against a range of viruses, including influenza virus and herpes simplex virus.[13][24][25]

Mechanism of Action

The antiviral mechanisms of pyrazine-containing compounds can involve targeting various stages of the viral life cycle. For example, some derivatives may inhibit viral entry into host cells, while others may interfere with viral replication by targeting viral enzymes such as polymerases.[24]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Rationale for Viral Strain Selection: The choice of viral strains for antiviral screening depends on the therapeutic area of interest. For broad-spectrum antiviral discovery, a panel of viruses representing different families and replication strategies is often used. For targeted drug development, specific viral strains, including drug-resistant variants, are selected.[4]

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment and entry.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrazine compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Stain the cell monolayers with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.

Structure-Activity Relationship (SAR) of Pyrazine Derivatives

The biological activity of pyrazine compounds is highly dependent on the nature and position of the substituents on the pyrazine ring. Understanding the SAR is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity

For pyrazine-based kinase inhibitors, specific substitutions are often required for potent activity. For example, in a series of imidazo[1,2-a]pyrazine derivatives targeting Aurora-A kinase, a 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine scaffold was found to be crucial for activity.

Antimicrobial Activity

In a series of triazolo[4,3-a]pyrazine derivatives, the nature of the substituent at the R³ position was found to significantly influence antibacterial activity. Aromatic substituents at this position generally led to enhanced activity against both S. aureus and E. coli.

Antiviral Activity

For pyrazine-based antiviral agents, such as favipiravir analogs, modifications to the carboxamide group and substitutions on the pyrazine ring can have a profound impact on antiviral potency and spectrum.[24]

Synthesis of Pyrazine-Containing Heterocyclic Scaffolds

A variety of synthetic methodologies have been developed to construct the pyrazine core and its fused derivatives.

Synthesis of 2,5-Disubstituted Pyrazines

A common method for the synthesis of 2,5-disubstituted pyrazines involves the self-condensation of α-aminoketones or α-amino aldehydes.[1][2]

Synthesis of Fused Pyrazine Systems

Fused pyrazine systems, such as imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines, are often synthesized through the condensation of a substituted 2-aminopyrazine with a suitable bifunctional reagent.

Synthesis of Imidazo[1,2-a]pyrazines:

Imidazo_Pyrazine_Synthesis Figure 3: General Synthesis of Imidazo[1,2-a]pyrazines Aminopyrazine 2-Aminopyrazine Product Imidazo[1,2-a]pyrazine Aminopyrazine->Product + Haloketone α-Haloketone Haloketone->Product Condensation

Sources

The Pyrazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, stands as a cornerstone in the edifice of modern medicinal chemistry. Its inherent electronic properties and structural versatility have established it as a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This technical guide offers a comprehensive exploration of the pharmacological applications of pyrazine derivatives, delving into their mechanisms of action, providing quantitative data on their biological activities, and outlining key experimental protocols for their synthesis and evaluation.

The Versatility of the Pyrazine Core: A Gateway to Diverse Pharmacological Activities

The unique physicochemical properties of the pyrazine ring, including its planarity, aromaticity, and the presence of two hydrogen bond-accepting nitrogen atoms, contribute to its ability to interact with a multitude of biological targets. This has led to the development of pyrazine-containing compounds with a remarkable spectrum of pharmacological activities.[1][2] These derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5]

Anticancer Applications: Targeting the Engines of Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling cell growth, proliferation, and survival.[6] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibition a validated and highly successful strategy in oncology drug development.

Mechanism of Action: Kinase Inhibition and Beyond

A substantial number of pyrazine-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their downstream substrates.[6] This effectively shuts down the signaling cascade that drives tumor growth.

One of the most notable examples is Bortezomib (Velcade®) , a dipeptidyl boronic acid derivative containing a pyrazine moiety. It is a potent and reversible inhibitor of the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[1] By inhibiting the proteasome, Bortezomib disrupts the degradation of pro-apoptotic factors, leading to the induction of apoptosis in cancer cells. It is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1]

Another key area of investigation is the development of pyrazine derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These RTKs are crucial for tumor angiogenesis and metastasis.

Signaling Pathway: Pyrazine Derivatives as Kinase Inhibitors

Kinase_Inhibition cluster_cell Cancer Cell Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Growth_Factor->RTK Binds ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->RTK Inhibits ATP binding ATP ATP ATP->RTK P P Proliferation_Survival Tumor Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation_Survival Promotes

Caption: Pyrazine derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Pyrazine Derivatives

The anticancer potency of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassTarget/Cancer Cell LineIC50 (µM)Reference
Ligustrazine-Curcumin HybridA549 (Lung Cancer)0.60 - 2.85[8]
Chalcone-Pyrazine HybridMCF-7 (Breast Cancer)9.1[3]
Chalcone-Pyrazine HybridA549 (Lung Cancer)0.13[3]
Pyrazolo[3,4-b]pyrazineMCF-7 (Breast Cancer)3.66 - 9.42[5]
Triterpenoid Pyrazine DerivativeSF-763 (Glioblastoma)3.53[9]
Triterpenoid Pyrazine DerivativeB16 (Melanoma)4.42[9]
Indenoquinoxaline DerivativeA549 (Lung Cancer)4.3[10]
Indenoquinoxaline DerivativeMCF-7 (Breast Cancer)5.4[10]

Anti-inflammatory Applications: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Pyrazine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways.[8][11]

Mechanism of Action: Targeting NF-κB and Pro-inflammatory Mediators

A critical mechanism underlying the anti-inflammatory effects of pyrazine derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some pyrazine derivatives have also been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[8]

Signaling Pathway: Anti-inflammatory Action of Pyrazine Derivatives

Anti_inflammatory LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 LPS->TLR4 Signaling_Cascade Signaling Cascade TLR4->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Genes Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->NFkB_Activation Inhibits Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Pyrazine derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity of Pyrazine Derivatives

The anti-inflammatory activity of pyrazine derivatives is often assessed by their ability to inhibit the production of inflammatory mediators or the activation of inflammatory pathways.

Compound ClassAssayIC50 (µM) / % InhibitionReference
Paeonol-Pyrazine HybridLPS-induced NO production in RAW264.7 cells56.32% inhibition at 20 µM[3]
Pyrazolo[1,5-a]quinazolineNF-κB inhibition4.8[12]
Pyrazolo[3,4-b]pyrazineCarrageenan-induced paw edema in rats44.44% inhibition[5]

Antimicrobial and Antiviral Frontiers: Combating Infectious Diseases

Pyrazine derivatives have a long and successful history in the fight against infectious diseases. The anti-tuberculosis drug Pyrazinamide has been a cornerstone of tuberculosis therapy for decades.[7][13] More recently, pyrazine-based compounds have shown promise as broad-spectrum antiviral agents.

Mechanism of Action: Diverse Strategies Against Pathogens

Pyrazinamide , a prodrug, is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[14][15] POA disrupts the membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis, particularly in the acidic environment of macrophages.[14][15][16]

Favipiravir (Avigan®) is a broad-spectrum antiviral drug that is active against a range of RNA viruses, including influenza and Ebola viruses.[1][17] It is a prodrug that is intracellularly converted to its active form, which is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.[1]

The antimicrobial activity of other pyrazine derivatives has been attributed to their ability to disrupt bacterial cell membrane structure and inhibit essential enzymes like DNA gyrase and topoisomerase IV.[18]

Quantitative Data: Antimicrobial and Antiviral Activity

The efficacy of antimicrobial and antiviral pyrazine derivatives is measured by their Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50), respectively.

CompoundTarget Organism/VirusMIC (µg/mL) / EC50 (µM)Reference
Triazolo[4,3-a]pyrazine derivativeStaphylococcus aureus32[18]
Triazolo[4,3-a]pyrazine derivativeEscherichia coli16[18]
Favipiravir (T-705)Influenza virus1[19]
Pyrido[2,3-b]pyrazine derivativeHuman Cytomegalovirus (HCMV)0.33[20]
Pyrazine-triazole conjugateSARS-CoV-20.120[21]

Experimental Protocols: Synthesis and Characterization

The synthesis of bioactive pyrazine derivatives often involves multi-step procedures. Below is a representative protocol for the synthesis of a pyrazine derivative via a condensation reaction.

General Procedure for the Synthesis of 2,5-Disubstituted Pyrazines

Experimental Workflow: Synthesis of 2,5-Disubstituted Pyrazines

Synthesis_Workflow Start Start: α-Amino Ketone + α-Dicarbonyl Compound Step1 Step 1: Condensation Reaction (e.g., in ethanol, reflux) Start->Step1 Step2 Step 2: Work-up (e.g., cooling, filtration) Step1->Step2 Step3 Step 3: Purification (e.g., recrystallization, chromatography) Step2->Step3 Product Product: 2,5-Disubstituted Pyrazine Step3->Product

Caption: A general workflow for the synthesis of 2,5-disubstituted pyrazine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-amino ketone (1.0 eq) and the α-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction: Heat the reaction mixture to reflux and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure 2,5-disubstituted pyrazine derivative.[22][23]

Spectroscopic Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of the molecular structure.[8][10]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[10]

Conclusion and Future Perspectives

The pyrazine nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological activity through chemical modification, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of novel pyrazine derivatives that target emerging and drug-resistant pathogens, as well as the development of more selective kinase inhibitors with improved safety profiles for the treatment of cancer and inflammatory diseases. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs and advancing human health.

References

  • Huigens, R. W., III, Tenneti, S., Xiao, T., & Garrison, A. T. (2022). Pyrazines and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry IV (Vol. 8, pp. 229–282). Elsevier.
  • Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons, Inc.
  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Abdel-Wahab, B. F., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2635.
  • Al-Dhfyan, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921.
  • Beldar, S. V., & Jordis, U. (2007).
  • Zhang, X., et al. (2015). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. European Journal of Medicinal Chemistry, 95, 201-213.
  • Özdemir, A., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 20(10), 18888-18903.
  • Raveesha, R., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ChemistrySelect, 5(45), 14217-14221.

  • Ramesh, B., & Sumana, T. (2010). Synthesis and Anti-Inflammatory Activity of Pyrazolines. E-Journal of Chemistry, 7(2), 514-516.
  • Ferreira, M., et al. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Pharmaceutics, 13(5), 723.
  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).
  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Ai, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
  • De la Cruz, E. M., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 16(18), 2845-2856.
  • Barreiro, E. J., et al. (2004). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry, 12(19), 5179-5187.
  • Alanazi, A. M., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem, 16(22), 3418-3429.
  • Abdelgawad, M. A., et al. (2022). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1248, 131464.
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Pyrazinamide?. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2635.
  • Wang, Y., et al. (2022).
  • Gevorgyan, A., et al. (2022). Green synthesis of structural analogs of favipiravir. RSC Advances, 12(28), 17895-17902.
  • Al-Dhfyan, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921.
  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Bojan, M. J., et al. (2018). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Alanazi, A. M., et al. (2021). Synthesis and Antiviral Evaluation of Pyrazine-Based Conjugates Against SARS-CoV-2. Molecules, 26(16), 4945.
  • Synapse, P. (2024). What is the mechanism of Pyrazinamide?. Retrieved from [Link]

  • Bryan, A. M., et al. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 24(18), 3326.
  • Filali, I., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness pr. Moroccan Journal of Chemistry, 12(3), 1367-1379.
  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).
  • Kováč, O., et al. (2026).
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36295-36305.
  • Guttridge, C. E., et al. (2005). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 3(10), 1943-1950.
  • Pediatric Oncall. (n.d.). Pyrazinamide. Retrieved from [Link]

  • Shivaraj, et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1645-1656.
  • Tirkaso, G. T., et al. (2021).
  • Guo, Q., et al. (2020).

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous biologically active molecules, and the substitution pattern of this target compound makes it a valuable intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3]

The rationale for selecting the Suzuki-Miyaura coupling lies in its numerous advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the requisite boronic acid reagents.[2][3] This protocol has been designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and success in a laboratory setting.

Reaction Scheme

The overall synthetic transformation is depicted below:

G start Methyl 3-chloropyrazine-2-carboxylate + 4-Chlorophenylboronic acid catalyst Pd(PPh₃)₄ Base (e.g., K₃PO₄) Dioxane/H₂O, Heat start->catalyst Suzuki-Miyaura Coupling product This compound catalyst->product

Caption: Overall synthetic scheme for the target compound.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received from commercial suppliers unless otherwise noted.

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/EquivalentsSupplier Example
Methyl 3-chloropyrazine-2-carboxylate27825-21-4172.571.0TCI Chemicals[4]
4-Chlorophenylboronic acid1679-18-1156.371.2Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05 (5 mol%)Strem Chemicals
Potassium phosphate, tribasic (K₃PO₄)7778-53-2212.272.0Acros Organics
1,4-Dioxane, anhydrous123-91-188.11-Fisher Scientific
Deionized Water7732-18-518.02--
Ethyl acetate141-78-688.11-VWR
Brine (saturated NaCl solution)----
Anhydrous sodium sulfate7757-82-6142.04-J.T. Baker
Silica gel (for column chromatography)63231-67-4--Sorbent Technologies

Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura cross-coupling of heteroaryl halides.[5][6]

Reaction Setup
  • To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 3-chloropyrazine-2-carboxylate (1.0 eq, e.g., 1.0 mmol, 172.6 mg), 4-chlorophenylboronic acid (1.2 eq, 1.2 mmol, 187.6 mg), and potassium phosphate (2.0 eq, 2.0 mmol, 424.5 mg).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 0.05 mmol, 57.8 mg).

  • Seal the flask with a rubber septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe. The use of a degassed solvent mixture is recommended for optimal results.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Schlenk Flask A->B C Purge with Inert Gas B->C D Add Solvents C->D E Heat to 90 °C D->E F Stir for 12-24 h E->F G Monitor by TLC F->G H Cool to RT G->H I Dilute with EtOAc H->I J Wash with H₂O & Brine I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify by Chromatography L->M

Caption: Experimental workflow for the synthesis.

Reaction Execution
  • Immerse the Schlenk flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.

Workup and Purification
  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (e.g., 50 mL).

  • Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product should be purified by column chromatography on silica gel.[7] A gradient elution system, for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is recommended to isolate the pure product.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine and phenyl ring protons, as well as a singlet for the methyl ester protons.

  • ¹³C NMR: The carbon NMR will show the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the product (C₁₂H₉ClN₂O₂ = 248.67 g/mol ).

  • Melting Point (m.p.): A sharp melting point is indicative of high purity.

Safety Precautions

  • Palladium Catalyst: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. All manipulations should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure the catalyst is fresh and the reaction was properly purged with an inert gas.
Insufficient heatingCheck the temperature of the oil bath and ensure efficient stirring.
Poor quality of boronic acidUse fresh, high-purity boronic acid.
Side product formationDecomposition of starting materials or productEnsure the reaction is not overheated. A lower reaction temperature for a longer duration may be beneficial.
Difficulty in purificationCo-elution of impuritiesOptimize the solvent system for column chromatography. Recrystallization may be an alternative purification method.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing the Suzuki-Miyaura cross-coupling reaction, this valuable intermediate can be prepared in a straightforward and efficient manner. The detailed steps and explanations provided herein are intended to facilitate the successful implementation of this procedure in a research and development setting.

References

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]

  • The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. PMC - PubMed Central. Available at: [Link]

  • Liebeskind–Srogl coupling. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents.
  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]].pdf

  • Derivatives of pyrazine carboxylic acid and processes for their production. Google Patents.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • 2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Chloropyrazine 2 Carboxylic Imports. Zauba. Available at: [Link]

  • Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling of aryl halides with arylboronic acids in the preparation of biaryls with imidazo[1,5‐a]pyridine ligand JagPhos I. ResearchGate. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]

  • Liebeskind-Srogl coupling. ResearchGate. Available at: [Link]

  • A green and efficient hydrolysis of met - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]

  • Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. PrepChem.com. Available at: [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH. Available at: [Link]

  • Improved Catalyst System for Ag-mediated Liebeskind- Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. ChemRxiv. Available at: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

  • Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Protocol for the In Vitro Evaluation of Pyrazine Compounds: A Tiered Approach from Primary Screening to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro testing of novel pyrazine compounds. Pyrazine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][2] This document moves beyond a simple recitation of steps, explaining the causal logic behind experimental choices to ensure the generation of robust, reproducible, and meaningful data. Our approach is a self-validating system, incorporating necessary controls and a tiered workflow that efficiently filters compounds from initial broad screening to more focused mechanistic studies.

The Rationale for a Tiered In Vitro Screening Strategy

In early drug discovery, it is neither cost-effective nor efficient to subject every synthesized compound to a full battery of complex assays.[3][4] A tiered or hierarchical approach is the industry standard. This strategy begins with broad, high-throughput assays to assess general cytotoxicity and primary biological activity. Promising "hits" from this stage then advance to more complex, lower-throughput secondary assays to elucidate their mechanism of action (MoA) and confirm their specificity. This ensures that resources are focused on the most promising candidates.[5]

Our protocol is structured in two main tiers:

  • Tier 1: Foundational Assays. These are the first-pass screens to determine the fundamental bioactivity and toxicity profile of the pyrazine compounds. They answer the question: "Does this compound have a biological effect at a cellular level?"

  • Tier 2: Mechanistic & Target-Oriented Assays. For compounds that show desired activity in Tier 1, these assays investigate the specific pathways and molecular targets being modulated. They answer the question: "How does this compound exert its effect?"

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation T1_Cytotoxicity Protocol 1.1: General Cytotoxicity Assay (MTT) - Assess broad toxicity - Determine safe concentration range Hit_Compounds Active & Non-Toxic 'Hits' T1_Cytotoxicity->Hit_Compounds Filter based on Therapeutic Index T1_Primary Protocol 1.2: Primary Activity Screen (e.g., Antimicrobial MIC) T1_Primary->Hit_Compounds T2_AntiInflam Protocol 2.1: Anti-inflammatory Assay (NO Inhibition) MoA Mechanism of Action (MoA) - Target ID - Pathway Analysis T2_AntiInflam->MoA T2_Kinase Protocol 2.2: Kinase Inhibition Assay T2_Kinase->MoA T2_Apoptosis Protocol 2.3: Apoptosis Assay (Flow Cytometry) T2_Apoptosis->MoA Library Pyrazine Compound Library Library->T1_Cytotoxicity Library->T1_Primary Hit_Compounds->T2_AntiInflam Hit_Compounds->T2_Kinase Hit_Compounds->T2_Apoptosis Lead_Opt Lead Optimization MoA->Lead_Opt

Figure 1: Tiered workflow for in vitro screening of pyrazine compounds.

Tier 1: Foundational Assays

The initial goal is to quickly identify compounds with biological activity while simultaneously flagging those with excessive general toxicity.

Protocol 1.1: General Cytotoxicity Screening via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells. This assay is crucial for establishing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration), which represents the concentration of a compound that causes 50% inhibition of cell growth.[7]

Causality Behind Choices:

  • Why MTT? It is a robust, inexpensive, and high-throughput-compatible assay, making it ideal for primary screening of large compound libraries.[6]

  • Cell Line Selection: A panel of cell lines should be used. For anticancer screening, this should include representatives from different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and, critically, a non-cancerous cell line (e.g., HEK293 or primary PBMCs) to assess selectivity.[6][8] Selectivity is key; a compound that kills cancer cells and healthy cells equally is a poor therapeutic candidate.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the pyrazine compound in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., from 0.01 µM to 100 µM) in cell culture medium.[6] The final DMSO concentration should be kept low (<0.5%) to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterRecommended ValueRationale
Cell LinesPanel (e.g., MCF-7, A549, HEK293)To assess broad activity and selectivity.[6][8]
Seeding Density5,000 - 10,000 cells/wellEnsures cells are in logarithmic growth phase.
Concentration Range0.01 µM - 100 µM (log dilutions)To capture a full dose-response curve.[6]
Incubation Time24, 48, 72 hoursTo observe time-dependent effects.[8]
VehicleDMSO (<0.5%)Common solvent, concentration must be non-toxic.

Tier 2: Mechanistic & Target-Oriented Assays

Compounds showing promising activity and selectivity in Tier 1 are advanced for mechanistic investigation. The choice of assay depends on the therapeutic area of interest.

Protocol 2.1: Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition

Principle: Inflammation is often associated with the overproduction of inflammatory mediators like nitric oxide (NO) by macrophages.[9] This assay uses lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response in a macrophage cell line (e.g., RAW 264.7). The ability of a pyrazine compound to inhibit the production of NO is a key indicator of its anti-inflammatory potential. NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]

G LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS iNOS_prot iNOS Protein (Inducible Nitric Oxide Synthase) iNOS->iNOS_prot NO Nitric Oxide (NO) Production iNOS_prot->NO Pyrazine Pyrazine Compound Pyrazine->NFkB Inhibits Pyrazine->iNOS_prot Inhibits

Figure 2: Simplified pathway of LPS-induced NO production in macrophages.

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the pyrazine compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Controls:

    • Negative Control: Untreated cells (no LPS, no compound).

    • Vehicle Control: Cells treated with LPS and vehicle (DMSO).

    • Positive Control: Cells treated with LPS and a known anti-inflammatory agent (e.g., Dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Validation: Perform a parallel MTT assay on the same cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[9] This is a critical self-validating step.

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-treated vehicle control. Determine the IC50 value for NO inhibition.

Protocol 2.2: Kinase Inhibition Profiling

Principle: Many pyrazine derivatives function as kinase inhibitors by competing with ATP for the binding pocket of the enzyme.[10] Dysregulated kinase activity is a hallmark of many cancers.[1] In vitro biochemical assays are used to measure a compound's ability to inhibit the activity of a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase.

Causality Behind Choices:

  • Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust platform for kinase screening. It involves a FRET (Förster Resonance Energy Transfer) between a donor (e.g., Europium cryptate-labeled antibody) and an acceptor (e.g., XL665-labeled substrate). Kinase activity brings the donor and acceptor into proximity, generating a signal. Inhibition by a compound disrupts this signal.[10]

  • Target Selection: The choice of kinase to screen against (e.g., mTOR, JAK3, CHK1) should be guided by bioinformatics, structural biology, or the specific cancer type being targeted.[10]

Generalized Step-by-Step Protocol (Biochemical Assay):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP solution.

  • Compound Plating: In a suitable microplate (e.g., 384-well), add the pyrazine compounds at various concentrations.

  • Kinase Reaction:

    • Add the specific kinase enzyme to the wells containing the compound and incubate briefly to allow for binding.

    • Initiate the reaction by adding a mix of the kinase's specific substrate and ATP.

  • Controls:

    • No-Enzyme Control: All components except the kinase, to define background signal.

    • No-Inhibitor Control: All components including the kinase, representing 100% enzyme activity.

    • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine for broad inhibition, or a specific inhibitor like Gilteritinib).[10]

  • Incubation: Allow the enzymatic reaction to proceed for a defined time (e.g., 60 minutes) at room temperature or 30°C.

  • Detection: Stop the reaction and add detection reagents (e.g., HTRF antibodies). After another incubation period, read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

ParameterRecommended ValueRationale
Assay FormatHTRF, AlphaLISA, or LuminescenceHigh-throughput, sensitive, and widely used formats.[10]
ATP ConcentrationAt or near the Km valueEnsures competitive inhibitors can be identified effectively.
Kinase TargetGuided by therapeutic hypothesisFocuses research on relevant biological pathways.[10]
Selectivity ScreenPanel of related kinasesTo determine if the inhibitor is specific to the target or a broad-spectrum inhibitor.[10]

References

  • Al-Ostoot, F.H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Parsonidis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Available at: [Link]

  • Murr, C., et al. (2018). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]

  • The Pharma Manual. (2024). SOP for In Vitro Toxicity Screening. The Pharma Manual. Available at: [Link]

  • ResearchGate. (2022). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. Available at: [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Wang, X.D., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Kantharaju, K., et al. (2010). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. Available at: [Link]

  • Fabre, K., et al. (2020). Recommended Guidelines for Developing, Qualifying, and Implementing Complex In Vitro Models (CIVMs) for Drug Discovery. PubMed. Available at: [Link]

  • Olsson, R., et al. (2004). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed. Available at: [Link]

  • IQVIA. In Vitro screening. IQVIA Laboratories. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. Available at: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Pyrazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Accelerating Drug Discovery

Introduction: The Ascendant Role of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine moiety, a nitrogen-containing six-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in the design of bioactive molecules.[1][2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] Notably, several FDA-approved drugs, such as the antitubercular agent Pyrazinamide and the kinase inhibitor Gilteritinib, feature a pyrazine core, underscoring its therapeutic significance.[2][4]

The vast chemical space accessible through derivatization of the pyrazine ring presents a fertile ground for the discovery of novel therapeutics. High-throughput screening (HTS) provides the technological framework to rapidly interrogate large libraries of pyrazine compounds against a multitude of biological targets, thereby accelerating the identification of promising hit compounds.[5] This guide offers a comprehensive overview of the principles, methodologies, and practical considerations for designing and implementing robust HTS assays for pyrazine libraries.

Pillar 1: Strategic Assay Selection for Pyrazine Library Screening

The choice of an appropriate HTS assay is paramount and is dictated by the biological target and the desired information. The most widely used HTS technologies for small-molecule screening include fluorescence-based, luminescence-based, and absorbance-based assays.[6] These can be broadly categorized into two main formats: biochemical assays and cell-based assays.

Biochemical Assays: Interrogating Molecular Interactions

Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the effect of a compound on their activity in a controlled, in vitro environment.

  • Target Class Example: Kinases Kinases are a prominent target class for pyrazine-based inhibitors.[4] HTS assays for kinase inhibitors typically measure the production of ADP, a universal product of the kinase reaction.[7]

    • Fluorescence-Based Kinase Assay: An inexpensive and robust method involves an enzyme-coupled reaction where the ADP produced is used to generate a fluorescent product like resorufin.[7] This assay is simple, cost-effective, and suitable for large-scale screening.[7]

    • Luminescence-Based Kinase Assay (e.g., ADP-Glo™): This commercially available assay offers high sensitivity and a strong signal-to-background ratio.[7] It involves a two-step process where the remaining ATP after the kinase reaction is converted into a light signal by luciferase.

Cell-Based Assays: Probing Cellular Phenotypes and Pathways

Cell-based assays provide a more physiologically relevant context by measuring the effect of a compound on a specific cellular process or signaling pathway.

  • Target Class Example: G-Protein Coupled Receptors (GPCRs) GPCRs are a major class of drug targets, and their activation can be monitored by measuring changes in second messenger levels, such as cyclic AMP (cAMP).[8][9]

    • Luminescence-Based cAMP Assays: These assays often utilize a competitive binding format. For instance, the AlphaScreen® cAMP assay employs donor and acceptor beads that are brought into proximity by the binding of biotinylated cAMP to an anti-cAMP antibody.[10][11] Cellular cAMP produced upon GPCR activation competes with the biotinylated cAMP, leading to a decrease in the luminescent signal.[10]

    • Reporter Gene Assays: These assays are a versatile tool for studying gene expression and signal transduction pathways.[12][13] A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is activated by a specific signaling pathway.[12][13][14] Upon GPCR activation and subsequent signaling cascade, the reporter gene is expressed, and its product can be quantified.[13]

  • Application Example: Antimicrobial Activity Pyrazine derivatives have shown promise as antimicrobial agents.[3][15][16] A common HTS method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[15][16]

    • Absorbance-Based Growth Inhibition Assay: Bacterial growth in the presence of varying concentrations of pyrazine compounds is monitored by measuring the optical density (absorbance) of the culture.[17] This method is straightforward and amenable to automation.

Pillar 2: Ensuring Data Integrity and Trustworthiness

The reliability of HTS data is critical for making informed decisions in the drug discovery pipeline.[18] A self-validating system with rigorous quality control is essential to minimize false positives and negatives.[19][20]

Key Quality Control Metrics
  • Z'-Factor: This statistical parameter is a widely accepted measure of the quality of an HTS assay.[21] It takes into account the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the signal of the negative control and indicates the dynamic range of the assay.

  • Coefficient of Variation (%CV): This metric assesses the reproducibility of the assay by measuring the variation within replicate wells. A %CV of less than 15% is generally acceptable.

Workflow for a Self-Validating System

A robust HTS workflow incorporates multiple stages of validation to ensure the quality of the identified hits.

Caption: A robust HTS workflow from primary screening to lead optimization.

Pillar 3: Detailed Protocols and Methodologies

The following protocols are provided as templates and should be optimized for the specific target and pyrazine library being screened.

Protocol 1: Fluorescence-Based Kinase Inhibition Assay

Principle: This assay measures the amount of ADP produced by a kinase reaction through a coupled enzyme system that generates a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase.

Materials:

  • Kinase of interest and its specific substrate

  • Pyrazine compound library (typically dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP solution

  • ADP detection reagent (containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH)

  • 384-well black, low-volume assay plates

  • Plate reader with fluorescence detection capabilities

Step-by-Step Methodology:

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each pyrazine compound from the library into the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase and Substrate Addition: Add the kinase and its substrate, diluted in assay buffer, to all wells.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Add the ADP detection reagent to all wells. This will stop the kinase reaction and initiate the coupled enzyme reaction.

  • Signal Measurement: Incubate the plate for a short period (e.g., 10 minutes) to allow the detection reaction to develop, then measure the fluorescence intensity on a plate reader.

Protocol 2: Cell-Based Reporter Gene Assay for GPCR Activation

Principle: This assay utilizes a cell line stably expressing the GPCR of interest and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the GPCR's signaling pathway. An increase in luminescence indicates GPCR activation.

Materials:

  • Stable cell line expressing the GPCR and reporter gene construct

  • Cell culture medium and supplements

  • Pyrazine compound library

  • Control agonist for the GPCR

  • Luciferase assay reagent

  • 384-well white, solid-bottom assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to attach and grow overnight.

  • Compound Addition: Add the pyrazine compounds to the wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known agonist as a positive control.

  • Incubation: Incubate the plates for a period sufficient to allow for gene expression (e.g., 3-6 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Signal Detection: Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

Data Presentation and Analysis

Quantitative data from HTS campaigns should be presented in a clear and concise manner to facilitate hit identification and prioritization.

Table 1: Comparison of HTS Assay Technologies

Assay TechnologyPrincipleThroughputCost per WellCommon Targets for Pyrazines
Fluorescence Measurement of light emission after excitationHighLow to MediumKinases, Proteases
Luminescence Measurement of light produced by a chemical reactionHighMedium to HighGPCRs, Reporter Gene Assays
Absorbance Measurement of light absorbed by a solutionHighLowAntimicrobial Growth Inhibition

Visualization of Key Concepts

Visual aids are crucial for understanding complex biological pathways and experimental workflows.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Substrate Substrate Substrate->Phospho-Substrate ATP ATP ATP->Phospho-Substrate ADP ADP Phospho-Substrate->ADP Pyrazine_Inhibitor Pyrazine_Inhibitor Pyrazine_Inhibitor->Kinase Binds to Kinase

Caption: Mechanism of kinase inhibition by a pyrazine compound.

Conclusion: From Hits to Leads

High-throughput screening is an indispensable tool in modern drug discovery, enabling the rapid identification of bioactive compounds from large chemical libraries.[5][22] For pyrazine libraries, a strategic approach to assay selection, rigorous quality control, and well-defined protocols are essential for a successful screening campaign. The insights and methodologies presented in this guide provide a solid foundation for researchers to unlock the therapeutic potential of the versatile pyrazine scaffold. The journey from a hit compound to a clinical candidate is long and challenging, but it begins with a robust and reliable high-throughput screen.

References

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. [Link]

  • An, W. F., & Tolliday, N. (2010). Introduction to high-throughput screening. In High-Throughput Screening (pp. 1-14). Humana Press. [Link]

  • Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini reviews in medicinal chemistry, 13(11), 1607-1625. [Link]

  • Singh, R., Kumar, V., & Kumar, A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

  • Ma, T., Liu, L., Liu, C., & Zhang, M. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(15), 5780. [Link]

  • Singh, R., Kumar, V., & Kumar, A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

  • Zhang, Y., Liu, X., Zhang, Y., & Liu, H. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(18), 3246. [Link]

  • Al-Zahrani, A. A., Al-Ghamdi, K. M., El-Shishtawy, R. M., & Asiri, A. M. (2023). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. Scientific Reports, 13(1), 10005. [Link]

  • Ma, T., Liu, L., Liu, C., & Zhang, M. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(15), 5780. [Link]

  • Ali, I., Kumar, A., Kumar, A., & Singh, R. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

  • Vipergen. (2023). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Sleno, R., & Schiffer, E. (2019). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 20(12), 2958. [Link]

  • Kii, I., Sumida, Y., & Hosoya, T. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 811-820. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., ... & Weidner, J. (Eds.). (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, Y., Xiao, J., Suzek, T. O., Zhang, J., Wang, J., & Bryant, S. H. (2009). PubChem: a public information system for analyzing bioactivities of small molecules. Nucleic acids research, 37(suppl_2), W623-W633. [Link]

  • Eglen, R. M., & Reisine, T. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2-10. [Link]

  • Eglen, R. M., & Reisine, T. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2-10. [Link]

  • Wikipedia. (2023). High-throughput screening. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. [Link]

  • Tsubota, T., & Takeda, M. (2017). Reporter gene assays for screening and identification of novel molting hormone and juvenile hormone agonists. Vitamins and Hormones, 103, 199-223. [Link]

  • Imramovský, A., Pejchal, V., Štěpánková, Š., ... & Jampílek, J. (2021). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS omega, 6(1), 154-164. [Link]

  • Eglen, R. M., & Reisine, T. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2-10. [Link]

  • Kii, I., Sumida, Y., & Hosoya, T. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 811-820. [Link]

  • Eglen, R. M., & Reisine, T. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2-10. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Zhang, X., & Xing, B. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Theranostics, 8(11), 3149-3161. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]

  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]

  • Truong, T. T., Lee, C., & Procko, E. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Roslin, M., & Lindsley, C. W. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science, 4(3), 1046-1055. [Link]

  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(32), 11473-11478. [Link]

  • Liu, K., & Wang, Y. (2015). High-throughput screening assay profiling for large chemical databases. In High-Throughput Screening (pp. 53-67). Humana Press. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. [Link]

  • Butler, B., & Canales, J. (2005). A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP. Journal of biomolecular screening, 10(6), 544-555. [Link]

  • Martin, C. S., & Young, S. L. (1996). Dual luminescence-based reporter gene assay for luciferase and β-galactosidase. Methods in molecular biology, 63, 247-258. [Link]

  • Goya, R. G., & Viale, D. L. (2021). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 22(10), 5228. [Link]

  • Schürer, S. C., & Muskal, S. M. (2013). Challenges in secondary analysis of high throughput screening data. Frontiers in pharmacology, 4, 111. [Link]

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current opinion in chemical biology, 4(4), 445-451. [Link]

  • Nissim, Z. F., & Bar-Ziv, R. H. (2024). A massively parallel reporter assay library to screen short synthetic promoters in mammalian cells. Nature Communications, 15(1), 1-15. [Link]

  • Wang, T., Lamb, M. L., Block, M. H., ... & Wood, E. R. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ACS medicinal chemistry letters, 5(8), 924-929. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Substituted Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds in Modern Drug Discovery

Pyrazine (C₄H₄N₂) and its derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Their significance lies in the unique electronic properties conferred by the two nitrogen atoms in a 1,4-relationship within the six-membered aromatic ring. This arrangement results in an electron-deficient system that is relatively stable and less basic than other diazines.[1][3][5] These characteristics make pyrazines versatile scaffolds in drug design, enabling them to act as bioisosteres for other aromatic systems and participate in crucial hydrogen bonding interactions with biological targets.[6] Consequently, pyrazine-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][7][8]

The transition from milligram-scale synthesis in a discovery setting to kilogram-scale production for preclinical and clinical studies presents significant challenges.[6] A synthetic route that is elegant on the bench may be impractical, unsafe, or economically unviable at a larger scale. Therefore, a thorough understanding of robust and scalable synthetic methodologies is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of key strategies for the scale-up synthesis of substituted pyrazine intermediates, focusing on practical protocols, the rationale behind methodological choices, and critical process considerations.

Strategic Approaches to Substituted Pyrazine Synthesis for Scale-Up

The selection of a synthetic strategy for a substituted pyrazine intermediate on a large scale is a multi-faceted decision. Key factors include the cost and availability of starting materials, reaction efficiency and atom economy, safety and environmental impact, and the ease of purification of the final product. This section will delve into several field-proven approaches, highlighting their strengths and weaknesses in a scale-up context.

Classical Condensation Reactions: The Foundation of Pyrazine Synthesis

Classical condensation methods remain a workhorse for the synthesis of the core pyrazine ring. These reactions typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation.[5][9] While conceptually straightforward, the choice of starting materials and reaction conditions is crucial for achieving high yields and purity on a large scale.

A prominent example is the Guareschi-Thorpe condensation , which can be adapted for the synthesis of substituted pyridines and, by extension, provides building blocks that can be further elaborated into pyrazine systems.[10][11][12]

Protocol 1: Generalized Scale-up Synthesis of a 2,5-Disubstituted Pyrazine via Condensation

This protocol outlines a general procedure for the synthesis of a symmetrical 2,5-disubstituted pyrazine from an α-hydroxy ketone and an ammonium source. This method is often favored for its operational simplicity and use of readily available starting materials.

Materials:

  • α-Hydroxy ketone (e.g., 1-hydroxy-2-butanone) (1.0 eq)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%) (excess)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Oxidizing agent (if required, e.g., air, manganese dioxide)

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the α-hydroxy ketone and the chosen solvent.

  • Slowly add the ammonium hydroxide solution. The reaction is often exothermic, so controlled addition is necessary to maintain the desired temperature.

  • Heat the reaction mixture to reflux and maintain for a period determined by in-process monitoring (e.g., HPLC, GC-MS) until the starting material is consumed.

  • If the intermediate dihydropyrazine does not oxidize readily in air, a suitable oxidizing agent may be required. This should be added cautiously.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or may require extraction. For extraction, add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Separate the organic layer, wash with brine, and dry over a suitable drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2,5-disubstituted pyrazine.

Causality and Scale-up Considerations:

  • Choice of Nitrogen Source: Ammonium hydroxide is a cost-effective and readily available source of ammonia. On a large scale, handling of aqueous ammonia is generally safer than gaseous ammonia.

  • Solvent Selection: The choice of solvent will depend on the solubility of the reactants and the reaction temperature. For greener processes, water or ethanol are preferred.[9][13]

  • Exothermicity: The initial condensation can be exothermic. On a large scale, proper heat management through controlled addition and efficient cooling is critical to prevent runaway reactions.

  • Oxidation: Air oxidation is the most economical and environmentally friendly option. However, for less reactive dihydropyrazines, the use of an oxidizing agent like MnO₂ may be necessary. The stoichiometry and addition rate of the oxidant must be carefully controlled.

  • Purification: Recrystallization is the preferred method for purification on a large scale due to its cost-effectiveness and efficiency in removing impurities.[14]

Metal-Catalyzed Cross-Coupling Reactions: Precision in Substitution

For the synthesis of highly functionalized and unsymmetrical pyrazines, transition metal-catalyzed cross-coupling reactions are indispensable tools.[15][16] These methods allow for the precise installation of a wide variety of substituents onto a pre-formed pyrazine core, typically a halogenated pyrazine.

Key Cross-Coupling Reactions for Pyrazine Functionalization:

  • Suzuki-Miyaura Coupling: Forms C-C bonds between a halopyrazine and a boronic acid or ester. This reaction is widely used due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.[16][17][18]

  • Sonogashira Coupling: Creates C-C bonds between a halopyrazine and a terminal alkyne. This is a powerful method for introducing alkynyl moieties, which are valuable handles for further transformations.[16]

  • Buchwald-Hartwig Amination: Forms C-N bonds between a halopyrazine and an amine. This reaction is crucial for the synthesis of aminopyrazines, a common motif in pharmaceuticals.[18]

Workflow for Substituted Pyrazine Synthesis via Cross-Coupling

G Start Halogenated Pyrazine (e.g., 2,5-Dichloropyrazine) Reaction Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Reaction Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Coupling_Partner->Reaction Catalyst Palladium or Nickel Catalyst + Ligand + Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Product Substituted Pyrazine Intermediate Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Byproducts in Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for identifying, understanding, and mitigating common byproducts encountered during the synthesis of these crucial heterocyclic compounds. Drawing from established literature and field-proven experience, this resource aims to be a trustworthy and authoritative guide to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during pyrazine synthesis in a question-and-answer format, focusing on the causality behind byproduct formation and providing actionable troubleshooting advice.

Q1: My reaction mixture has turned dark brown/black, and the yield of my desired pyrazine is low. What is happening?

A1: Dark coloration is a strong indicator of polymerization or degradation reactions. [1] This is a frequent issue, particularly in syntheses that require elevated temperatures.

  • Causality: Pyrazine synthesis often involves reactive intermediates such as α-amino ketones and dihydropyrazines.[1] At excessive temperatures (e.g., exceeding 450°C in some gas-phase reactions), these intermediates and even the final pyrazine product can undergo decomposition and uncontrolled polymerization, leading to complex, high-molecular-weight, colored byproducts.[1]

  • Troubleshooting & Mitigation:

    • Temperature Optimization: Carefully control and optimize the reaction temperature. It is advisable to conduct a temperature screen to find the ideal balance between a reasonable reaction rate and the minimization of degradation.[2]

    • Inert Atmosphere: If your intermediates are known to be sensitive to air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to discoloration and byproduct formation.[1]

    • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to product degradation. Monitor the reaction progress using techniques like TLC or GC-MS to determine the point of maximum product formation before significant degradation occurs.

Q2: I am observing a significant amount of piperazine as a byproduct. How can I prevent this?

A2: The presence of piperazine derivatives typically points to incomplete dehydrogenation of the dihydropyrazine intermediate.

  • Causality: Many pyrazine syntheses, including the Gutknecht and Staedel-Rugheimer methods, proceed through a dihydropyrazine intermediate.[1][3] This intermediate must be oxidized to form the aromatic pyrazine ring. If the oxidation step is inefficient or incomplete, the corresponding piperazine, a fully saturated analog, can be formed as a byproduct, particularly in reactions involving catalytic hydrogenation/dehydrogenation steps at lower temperatures (e.g., below 300°C in some gas-phase systems).[1]

  • Troubleshooting & Mitigation:

    • Choice and Amount of Oxidizing Agent: Ensure you are using an appropriate and sufficient amount of oxidizing agent. Common oxidants include copper(II) salts, manganese dioxide, or even air.[2][3] The choice of oxidant can depend on the specific substrate and reaction conditions.

    • Reaction Conditions for Dehydrogenation: In catalytic dehydrogenation reactions, ensure the catalyst is active and the temperature is sufficient to favor the aromatic pyrazine over the saturated piperazine. For instance, some copper chromite catalyzed dehydrogenations require temperatures in the range of 300-375°C.[1][4]

Q3: My purified product is contaminated with imidazole derivatives. What is the source of this impurity, and how can I remove it?

A3: Imidazole byproducts are common in syntheses involving sugar-derived precursors and ammonia, such as in Maillard-type reactions.

  • Causality: When using cellulosic-derived sugars and ammonium hydroxide, the reaction pathways can lead to the formation of imidazole derivatives alongside pyrazines.[5][6] These byproducts can be co-extracted with the desired pyrazine, especially when using moderately polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate for work-up.[5][6]

  • Troubleshooting & Mitigation:

    • Solvent Selection for Extraction: For liquid-liquid extraction, using a nonpolar solvent like hexane can selectively extract pyrazines while leaving the more polar imidazole derivatives in the aqueous phase.[5]

    • Purification Strategy:

      • Column Chromatography: Silica gel chromatography is effective for separating pyrazines from imidazole byproducts. A gradient elution with a hexane/ethyl acetate solvent system can provide good separation.[5]

      • Distillation: Since many pyrazines are volatile, distillation can be a powerful purification technique to separate them from less volatile imidazole byproducts, which will remain in the distillation residue.[5]

Q4: I am synthesizing an unsymmetrically substituted pyrazine and obtaining a mixture of regioisomers. How can I improve the selectivity?

A4: The formation of regioisomers is a common challenge when condensing two different α-amino ketones or an unsymmetrical 1,2-diamine with an unsymmetrical α-dicarbonyl compound.

  • Causality: In classical condensation methods, if there is a lack of significant electronic or steric differentiation between the reactive sites of the precursors, the condensation can occur in multiple orientations, leading to a mixture of regioisomeric products.

  • Troubleshooting & Mitigation:

    • Stepwise Synthetic Strategies: Instead of a one-pot condensation of all components, consider a stepwise approach. This might involve pre-forming an intermediate that directs the subsequent condensation to occur in a specific orientation.

    • Use of Directing Groups: The introduction of sterically bulky or electronically directing groups on the starting materials can favor one reaction pathway over another, leading to a higher yield of the desired regioisomer.

    • Modern Synthetic Methods: Explore more recent synthetic methodologies that have been developed to offer higher regioselectivity, such as palladium-catalyzed cross-coupling reactions to build the pyrazine scaffold in a controlled manner.[7]

Mechanistic Insights into Byproduct Formation

Understanding the reaction mechanisms is crucial for predicting and controlling the formation of byproducts.

Gutknecht Pyrazine Synthesis

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form a dihydropyrazine, which is then oxidized.[3][8]

Gutknecht_Byproducts cluster_main Gutknecht Synthesis Pathway alpha-amino ketone alpha-amino ketone Dihydropyrazine Dihydropyrazine alpha-amino ketone->Dihydropyrazine Self-condensation Aldol Products Aldol Products alpha-amino ketone->Aldol Products Aldol Condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation Piperazine Piperazine Dihydropyrazine->Piperazine Incomplete Oxidation/ Reduction

Caption: Byproduct formation pathways in the Gutknecht synthesis.

  • Piperazine Formation: As depicted, incomplete oxidation of the dihydropyrazine intermediate is a primary route to piperazine byproducts.[1]

  • Aldol Condensation: The α-amino ketone intermediate possesses an α-hydrogen, making it susceptible to aldol-type side reactions, especially under basic conditions or at elevated temperatures, which can lead to colored, polymeric materials.[1]

Staedel-Rugheimer Pyrazine Synthesis

This method involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, followed by condensation and oxidation.[9][10][11]

Staedel_Rugheimer_Byproducts cluster_main Staedel-Rugheimer Pathway 2-haloacetophenone 2-haloacetophenone alpha-amino ketone alpha-amino ketone 2-haloacetophenone->alpha-amino ketone Ammonolysis Dihydropyrazine Dihydropyrazine alpha-amino ketone->Dihydropyrazine Self-condensation Oligomers/Polymers Oligomers/Polymers alpha-amino ketone->Oligomers/Polymers High Concentration/ Excess Heat Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Byproduct formation in the Staedel-Rugheimer synthesis.

  • Oligomerization/Polymerization: Similar to the Gutknecht synthesis, the α-amino ketone intermediate can undergo self-condensation in an uncontrolled manner, especially at high concentrations, leading to oligomeric or polymeric byproducts.[2]

Quantitative Analysis of Reaction Parameters

The yield of the desired pyrazine and the formation of byproducts are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on pyrazine synthesis.

ParameterEffect on Pyrazine YieldEffect on Byproduct FormationReferences
Temperature Generally increases up to an optimum, then decreases.High temperatures (>450°C) lead to ring breakdown and polymerization. Low temperatures (<300°C) can result in incomplete dehydrogenation (piperazines).[1][12]
Catalyst Choice of catalyst and its loading are critical for yield.Inactive or inappropriate catalysts can lead to low conversion and a mixture of intermediates and byproducts. Steric hindrance from the catalyst can also lower yield.[13]
Base The choice of base can significantly impact yield.Strongly basic conditions can promote side reactions like aldol condensations.[1][2]
Solvent Can influence reaction rate and selectivity.The polarity of the solvent can affect the co-extraction of byproducts like imidazoles.[5][14]
Reactant Purity High purity is crucial for high yields.Impurities in starting materials can lead to a variety of unwanted side reactions.[1][15]

Experimental Protocols

Protocol 1: Gutknecht Synthesis of 2,5-Diphenylpyrazine

This protocol provides a general procedure for the synthesis of a symmetrically substituted pyrazine.

  • Synthesis of α-Oximino Ketone:

    • Dissolve the starting ketone (e.g., acetophenone) in a suitable solvent like ethanol.

    • In the presence of an acid (e.g., HCl), add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite).

    • Stir the reaction at room temperature until the formation of the α-oximino ketone is complete (monitor by TLC).

    • Isolate the product by filtration or extraction.

  • Reduction and Dimerization:

    • Reduce the α-oximino ketone to the corresponding α-amino ketone. This can be achieved through various methods, such as catalytic hydrogenation (e.g., with Pd/C) or using a reducing agent like stannous chloride.

    • The α-amino ketone will spontaneously dimerize upon formation to yield the dihydropyrazine.[1]

  • Oxidation to Pyrazine:

    • To the solution containing the dihydropyrazine, add an oxidizing agent such as copper(II) sulfate or bubble air through the solution.[1]

    • Heat the mixture if necessary to drive the oxidation to completion.

    • Upon cooling, the 2,5-diphenylpyrazine product often precipitates and can be collected by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.[1]

Protocol 2: GC-MS Analysis of Pyrazine Synthesis Reaction Mixture

This protocol outlines a general method for the identification and quantification of pyrazines and their volatile byproducts.[16]

  • Sample Preparation:

    • Dilute an aliquot of the crude reaction mixture in a suitable GC-MS grade solvent (e.g., dichloromethane or methanol).

    • For quantitative analysis, add a known amount of a deuterated internal standard (e.g., 2-methylpyrazine-d6).[16]

    • For complex matrices, consider headspace solid-phase microextraction (HS-SPME) for sample cleanup and concentration of volatile analytes.[16]

  • GC-MS Method Parameters:

    • Injector: Splitless mode at 270°C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40-50°C, hold for 2-5 minutes.

      • Ramp: 3-5°C/min to 230-250°C.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the pyrazine product and any byproducts by comparing their mass spectra to a library (e.g., NIST) and their retention indices to known values.[17][18]

    • For quantitative analysis, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

GCMS_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation Dilution, Internal Standard GC Injection GC Injection Sample Preparation->GC Injection HS-SPME (optional) Separation on GC Column Separation on GC Column GC Injection->Separation on GC Column Temperature Program Mass Spectrometer Mass Spectrometer Separation on GC Column->Mass Spectrometer Ionization & Detection Data Analysis Data Analysis Mass Spectrometer->Data Analysis Library Search, Quantification

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the ester hydrolysis of pyrazine compounds. Pyrazine carboxylic acids are vital building blocks in medicinal chemistry and materials science, but their synthesis via ester hydrolysis is often fraught with challenges such as incomplete reactions, product degradation, and difficult isolations. This resource is designed to provide not just solutions, but also the underlying scientific principles to empower you to resolve issues in your own experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the hydrolysis of pyrazine esters.

Q1: What are the primary methods for hydrolyzing a pyrazine ester to its corresponding carboxylic acid?

There are three main catalytic approaches for pyrazine ester hydrolysis:

  • Basic Hydrolysis (Saponification): This is the most common and often most effective method. It involves treating the ester with a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), typically in a mixture of water and an organic solvent like THF, methanol, or dioxane.[1][2] The reaction is generally irreversible because the final product is a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct.[1][3]

  • Acid-Catalyzed Hydrolysis: This method employs a strong acid (e.g., HCl, H2SO4) in the presence of excess water.[4] The reaction is an equilibrium process, representing the reverse of Fischer esterification.[3][5] To drive the reaction to completion, a large excess of water is required, in accordance with Le Châtelier's principle.[4]

  • Enzymatic Hydrolysis: This technique uses enzymes, most commonly lipases (e.g., from Candida antarctica or Rhizomucor miehei), to catalyze the hydrolysis under mild conditions (neutral pH, low temperatures).[6][7][8] This method is highly selective and can be advantageous for sensitive substrates that might degrade under harsh acidic or basic conditions.

Q2: My pyrazine ester hydrolysis is very slow or incomplete. What are the most likely causes?

Incomplete conversion is the most frequent issue. The root cause depends on the method:

  • For Basic Hydrolysis: Insufficient catalyst, low temperature, or steric hindrance around the ester group can slow the reaction. The choice of solvent is also critical to ensure adequate solubility of both the pyrazine ester and the hydroxide salt.

  • For Acid-Catalyzed Hydrolysis: Because the reaction is reversible, insufficient water can prevent it from reaching completion.[4] The pyrazine nitrogen atoms can be protonated by the acid, which can alter the electronic properties of the ring and potentially deactivate the ester towards hydrolysis.

  • For Enzymatic Hydrolysis: The enzyme may have low activity for your specific substrate, or the reaction conditions (pH, temperature, solvent) may be suboptimal.[9] Some organic solvents can denature enzymes, and excessively high substrate concentrations can lead to enzyme inhibition.[9]

Q3: What are the common side reactions or degradation pathways I should be aware of?

Pyrazine rings, while aromatic, are not indestructible. Be vigilant for:

  • Ring Opening: Under harsh basic or acidic conditions, particularly with prolonged heating, the pyrazine ring itself can be susceptible to cleavage.

  • Decarboxylation: Some pyrazine carboxylic acids, especially those with certain activating groups, can decarboxylate upon heating. This is a greater risk during work-up if the pH is not carefully controlled.

  • Reactions with Substituents: Other functional groups on your pyrazine ring (e.g., halogens) may react under the hydrolysis conditions. For instance, a chloro-substituent might undergo nucleophilic substitution.

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

Regular monitoring is crucial to avoid over-running the reaction and promoting side products.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The starting ester will be significantly less polar than the product carboxylic acid (or its salt). The ester will have a higher Rf value. Use a UV lamp (254 nm) for visualization, as the pyrazine ring is a strong chromophore.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. You can track the disappearance of the starting material peak and the appearance of the product peak over time. A reverse-phase column (e.g., C18) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction, quenching them, and running a quick ¹H NMR can definitively show the conversion of the ester's alkyl group (e.g., the -OCH₃ singlet of a methyl ester) into the corresponding alcohol.

Q5: My final product, the pyrazine carboxylic acid, is highly water-soluble. How can I isolate it effectively after the reaction?

This is a major challenge with nitrogen-containing heterocyclic acids.[10] Simple extraction is often inefficient.

  • Acidification and Extraction: After basic hydrolysis, the reaction mixture contains the carboxylate salt. Carefully acidify the aqueous solution with an acid like HCl to a pH where the carboxylic acid is fully protonated and neutral (typically around its pKa, often pH 2-4). Then, perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane.[10]

  • Salting Out: If the product remains in the aqueous layer, saturating the water with sodium chloride can decrease the solubility of the organic product and force it into the organic layer during extraction.[10]

  • Azeotropic Removal of Water: If the product is still difficult to extract, you can neutralize the solution and then evaporate it to dryness. The resulting solid can then be triturated or recrystallized. Alternatively, adding a solvent like ethanol or toluene and evaporating under reduced pressure can help remove residual water as an azeotrope.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting in a Q&A format.

Troubleshooting Basic Hydrolysis (Saponification)
Q: My saponification reaction has stalled with significant starting material remaining after 24 hours. What steps should I take?

Causality: The nucleophilic attack of the hydroxide ion on the ester carbonyl is the key step.[1] If this step is slow, the overall reaction will be slow. This can be due to poor solubility, insufficient activation (temperature), or an inadequate amount/strength of the base.

Troubleshooting Workflow:

G start Incomplete Saponification check_sol 1. Check Solubility Is the mixture a clear solution at reaction temp? start->check_sol add_cosolvent Action: Add co-solvent (THF, Dioxane, MeOH) to ensure homogeneity. check_sol->add_cosolvent No check_temp 2. Check Temperature Is the reaction running at RT? check_sol->check_temp Yes add_cosolvent->check_temp heat_reaction Action: Heat the reaction. Try 40-60 °C. Monitor by TLC. check_temp->heat_reaction Yes check_base 3. Check Base Stoichiometry Are you using 1.1-1.5 equivalents? check_temp->check_base No heat_reaction->check_base add_base Action: Add more base (e.g., another 0.5 eq). Consider a stronger base if necessary. check_base->add_base No check_water 4. Check Water Content Is sufficient water present for the hydroxide to be an effective nucleophile? check_base->check_water Yes add_base->check_water add_water Action: Add a small amount of water. Aim for a solvent ratio like THF:H2O 4:1. check_water->add_water No success Reaction Complete check_water->success Yes add_water->success

Caption: Troubleshooting workflow for incomplete saponification.

Recommended Saponification Conditions:

ParameterRecommended RangeRationale & Notes
Base LiOH, NaOH, KOHLiOH is often preferred due to its good solubility in organic/aqueous mixtures.
Equivalents of Base 1.1 - 3.0 eq.A slight excess ensures the reaction goes to completion. Higher amounts may be needed for very hindered esters.
Solvent System THF/H₂O, Dioxane/H₂O, MeOH/H₂OTypically in ratios from 10:1 to 3:1. The organic solvent solubilizes the ester, while water solubilizes the base.[1][10]
Temperature 20 °C to 60 °CStart at room temperature. Gentle heating can dramatically increase the rate, but watch for degradation.
Concentration 0.1 - 0.5 MA moderate concentration is usually effective. Very dilute conditions will be slow.
Troubleshooting Acid-Catalyzed Hydrolysis
Q: My acid-catalyzed hydrolysis is not proceeding past ~50% conversion, even after extended time. Why?

Causality: Acid-catalyzed hydrolysis is an equilibrium-limited process.[3][4] The presence of the alcohol product can drive the reaction backward to reform the ester (Fischer esterification). To achieve high conversion, the equilibrium must be shifted towards the products.

Troubleshooting Steps:

  • Increase Water Concentration: The most critical factor is the amount of water. The reaction should be run in a dilute acid solution, where water is the solvent or is present in large excess.[4] If you are using a concentrated acid, you are favoring ester formation, not hydrolysis.

  • Remove the Alcohol Byproduct: While more complex to set up, if the alcohol byproduct has a low boiling point, it may be possible to remove it from the reaction mixture by distillation, which will continuously pull the equilibrium forward.

  • Consider an Alternative Method: For pyrazine esters, acid-catalyzed hydrolysis is often less efficient than saponification. The basic conditions of saponification result in the formation of a carboxylate salt, which effectively removes the product from the equilibrium and makes the reaction irreversible.[1][3]

Troubleshooting Enzymatic Hydrolysis
Q: I am attempting an enzymatic hydrolysis, but the conversion is poor. How can I optimize it?

Causality: Enzyme activity is exquisitely sensitive to its environment. The enzyme's structure, and therefore its catalytic function, is influenced by pH, temperature, and the solvent it is in. The substrate must also fit well into the enzyme's active site.[6][11]

Optimization Parameters for Enzymatic Hydrolysis:

ParameterTypical RangeRationale & Notes
Enzyme Choice Lipases (e.g., CAL-B, Lipolase)Screen several enzymes. The structure of the pyrazine ester will heavily influence which enzyme is most effective.[6]
pH 6.0 - 8.0Use a buffer solution (e.g., phosphate buffer) to maintain the optimal pH for the specific enzyme.
Temperature 30 °C - 50 °CHigher temperatures increase reaction rates but can cause irreversible enzyme denaturation if too high.[9] An optimal temperature must be found experimentally.
Solvent Aqueous buffer, sometimes with a co-solvent (e.g., t-amyl alcohol, MTBE)Start with a purely aqueous system. If substrate solubility is an issue, add a minimal amount of a water-miscible, enzyme-compatible organic solvent.[9]
Agitation Gentle shaking or stirringEnsures proper mixing, especially if the enzyme is immobilized.

Part 3: Protocols and Methodologies

General Protocol for Basic Hydrolysis (Saponification)
  • Dissolution: Dissolve the pyrazine ester (1.0 eq.) in a suitable organic solvent (e.g., THF, Methanol) in a round-bottom flask.

  • Base Addition: In a separate container, dissolve the hydroxide base (e.g., LiOH·H₂O, 1.5 eq.) in water. Add the aqueous base solution to the ester solution with stirring. The mixture should become homogeneous.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent). The product spot should appear at a much lower Rf than the starting material.

  • Quenching & Work-up: Once the reaction is complete, cool the mixture to 0 °C. If a water-miscible solvent like THF or MeOH was used, remove it under reduced pressure.

  • Isolation: Proceed with the specialized isolation workflow outlined below.

Workflow for Isolation of Water-Soluble Pyrazine Carboxylic Acids

This workflow is crucial for maximizing the recovery of polar products.[10]

G start Quenched Reaction Mixture (Aqueous Carboxylate Salt) acidify 1. Acidify to pH ~2-3 Use 1M HCl at 0 °C. Check pH with paper. start->acidify extract1 2. Extract with Organic Solvent (e.g., Ethyl Acetate, 3x volumes) acidify->extract1 check_aq 3. Check Aqueous Layer by TLC Is product still present? extract1->check_aq salt_out Action: Saturate Aqueous Layer with NaCl Then re-extract. check_aq->salt_out Yes combine_org 4. Combine Organic Layers check_aq->combine_org No salt_out->combine_org dry_org 5. Dry with Na₂SO₄ or MgSO₄ combine_org->dry_org evaporate 6. Evaporate Solvent dry_org->evaporate product Isolated Pyrazine Carboxylic Acid evaporate->product

Caption: Isolation workflow for polar pyrazine carboxylic acids.

References

  • Pires, D., Valente, E., Simões, M. F., & Anes, E. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. ResearchGate. Available at: [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Available at: [Link]

  • LibreTexts. (2022). Chemistry of Esters. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]

  • Fosso, M. Y., & Tave, B. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. Available at: [Link]

  • Gnanapragasam, B., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]

  • Kennedy, S. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • MDPI. (2024). Differences in Nutrition and Sensory Quality Between Cooked Soybeans, Fermented Natto, and Post-Ripening Natto. Available at: [Link]

  • Dr. AMAL's Classroom. (2021). Hydrolysis of esters - Mechanisms. YouTube. Available at: [Link]

  • Lie Ken Jie, M. S., & Syed-Rahmatullah, M. S. (1995). Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters. PubMed. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The first crystal structure with pyrazine-2-carboxylato-3-amide as a ligand. Synthesis and structure of cis - N , cis - O , trans -. Available at: [Link]

  • RSC Publishing. (2017). Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu(I)/bipyridine catalyzed oxidation in aqueous medium. Available at: [Link]

  • ACS Omega. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available at: [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • RSC Publishing. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available at: [Link]

  • ResearchGate. (2018). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

  • ResearchGate. (2014). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Available at: [Link]

  • PubMed. (2016). Catalytic Promiscuity of Ancestral Esterases and Hydroxynitrile Lyases. Available at: [Link]

  • PubMed. (2007). Computational Chemistry Study of the Environmentally Important Acid-Catalyzed Hydrolysis of Atrazine and Related 2-chloro-s-triazines. Available at: [Link]

Sources

How to avoid piperazine byproduct formation in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Piperazine Byproduct Formation

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazines, with a specific focus on avoiding the formation of piperazine byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant piperazine byproduct in my pyrazine synthesis. What is the primary cause?

The formation of piperazine as a byproduct is most commonly due to incomplete dehydrogenation or oxidation of a piperazine or dihydropyrazine intermediate.[1] Several common pyrazine synthesis routes proceed via these reduced precursors, and if the reaction conditions are not optimal, the final aromatization step to pyrazine is inefficient.

For instance, in the synthesis of pyrazine from ethylenediamine, two molecules can cyclize, eliminating ammonia to form piperazine. This piperazine must then be dehydrogenated to yield pyrazine.[1] If the temperature is too low or the catalyst is not sufficiently active, the reaction can stall at the piperazine stage.

Q2: How does reaction temperature influence the formation of piperazine?

Reaction temperature is a critical parameter in controlling the selectivity between pyrazine and piperazine. In gas-phase catalytic syntheses, such as the reaction of ethylenediamine over a metal catalyst, there is a distinct temperature window for optimal pyrazine formation.

  • Temperatures below 300°C are often insufficient to drive the dehydrogenation of the piperazine intermediate to completion, leading to a higher proportion of piperazine in the product mixture.

  • Temperatures exceeding 450°C can lead to the thermal decomposition of the pyrazine ring, resulting in the formation of various undesired byproducts and a lower overall yield.

A study on the synthesis of pyrazine from ethylenediamine using a copper oxide/copper chromite catalyst demonstrated high selectivity (over 98%) for pyrazine within a temperature range of 340-440°C.[2]

Q3: What is the role of the catalyst in preventing piperazine formation?

The choice of catalyst is paramount in ensuring the complete conversion of intermediates to the final pyrazine product. An effective catalyst will facilitate the dehydrogenation of piperazine or the oxidation of dihydropyrazine intermediates without promoting side reactions.

For the dehydrogenation of piperazine to pyrazine, catalysts such as copper oxide-copper chromite have shown high selectivity.[2] The combination of CuO-CuCr2O4 in a 2:1 ratio has been reported to achieve 85% conversion with over 98% selectivity for pyrazine.[3] Other catalysts, including those based on palladium, platinum, and other transition metals, can also be effective. The key is to select a catalyst that has high activity for dehydrogenation under conditions that do not favor ring cleavage or other side reactions.

Troubleshooting Guides

Issue 1: High Piperazine Content in Dehydrogenation Reactions of Ethylenediamine

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant peak corresponding to piperazine.

  • The yield of the desired pyrazine is lower than expected.

Root Cause Analysis:

This issue typically arises from incomplete dehydrogenation of the initially formed piperazine intermediate. The reaction can be thought of as a two-step process: cyclization of ethylenediamine to piperazine, followed by dehydrogenation to pyrazine. If the second step is slow or incomplete, piperazine will be a major component of the product mixture.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C within the recommended range for your catalyst system. Monitor the product distribution at each temperature to find the optimal point where pyrazine formation is maximized and decomposition is minimized.

  • Optimize Catalyst Loading and Contact Time: Ensure that the catalyst loading is sufficient and that the contact time of the reactants with the catalyst is adequate for complete conversion. In a flow reactor, this can be adjusted by changing the flow rate of the reactant feed.

  • Catalyst Activity: Verify the activity of your catalyst. Catalysts can deactivate over time due to coking or poisoning. If you are using a recycled catalyst, consider regenerating it or using a fresh batch. For heterogeneous catalysts, ensure good contact between the gas-phase reactants and the catalyst surface.

Data Presentation: Effect of Temperature on Pyrazine Selectivity

Catalyst SystemTemperature (°C)Pyrazine Selectivity (%)Piperazine as Main Byproduct (%)Reference
Copper Oxide/Copper Chromite340-440>98<2[2]
Supported Metal Catalyst 'A'2806040Hypothetical
Supported Metal Catalyst 'A'3208515Hypothetical
Supported Metal Catalyst 'A'360955Hypothetical
Issue 2: Piperazine Formation in Gutknecht Pyrazine Synthesis

Symptoms:

  • The final product contains piperazine or dihydropyrazine derivatives.

  • The reaction mixture does not develop the characteristic color associated with the pyrazine product.

Root Cause Analysis:

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to pyrazines.[4][5] If the oxidation step is inefficient, the dihydropyrazine intermediate may disproportionate or be reduced to a piperazine derivative.

Troubleshooting Steps:

  • Choice and Stoichiometry of Oxidizing Agent: The final oxidation step is crucial. Common oxidizing agents include copper(II) sulfate or air.[4][5] Ensure that you are using a sufficient stoichiometric amount of the oxidizing agent. In the case of air oxidation, ensure good aeration of the reaction mixture.

  • Reaction Conditions for Oxidation: The oxidation may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the point of complete conversion of the dihydropyrazine intermediate.

  • pH Control: The initial condensation to form the dihydropyrazine is often base-catalyzed, while the subsequent oxidation can be influenced by pH. Ensure that the pH of the reaction medium is appropriate for the chosen oxidizing agent.

Experimental Protocol: Optimized Gutknecht Synthesis with Efficient Oxidation

  • Formation of the α-amino ketone: Prepare the α-amino ketone in situ by the reduction of the corresponding α-oximino ketone using a suitable reducing agent (e.g., catalytic hydrogenation).

  • Dimerization: After the reduction is complete, adjust the pH of the solution to slightly basic (pH 8-9) to promote the dimerization of the α-amino ketone to the dihydropyrazine.

  • Oxidation: To the dihydropyrazine solution, add a solution of copper(II) sulfate (1.1 equivalents) in water. Heat the mixture to 60-70°C and stir vigorously, allowing for air to be introduced. Monitor the reaction until the dihydropyrazine is fully consumed.

  • Work-up: Cool the reaction mixture, neutralize with a base, and extract the pyrazine product with an appropriate organic solvent.

Mechanistic Insights and Visualizations

Understanding the reaction pathways is key to troubleshooting. Below are simplified diagrams illustrating the formation of pyrazine and the potential for piperazine byproduct formation.

Diagram 1: Synthesis of Pyrazine from Ethylenediamine

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Focus 2x Ethylenediamine 2x Ethylenediamine Piperazine Piperazine 2x Ethylenediamine->Piperazine -2NH3 (Cyclization) Dihydropyrazine Dihydropyrazine Piperazine->Dihydropyrazine -H2 (Dehydrogenation) Incomplete Dehydrogenation Incomplete Dehydrogenation Piperazine->Incomplete Dehydrogenation Pyrazine Pyrazine Dihydropyrazine->Pyrazine -H2 (Dehydrogenation/Oxidation)

Caption: Pathway from ethylenediamine to pyrazine, highlighting piperazine as a key intermediate.

Diagram 2: Gutknecht Synthesis Workflow

G cluster_0 Gutknecht Synthesis α-Oximino Ketone α-Oximino Ketone α-Amino Ketone α-Amino Ketone α-Oximino Ketone->α-Amino Ketone Reduction Dihydropyrazine Dihydropyrazine α-Amino Ketone->Dihydropyrazine Self-condensation (Dimerization) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation (e.g., CuSO4, Air) Piperazine Byproduct Piperazine Byproduct Dihydropyrazine->Piperazine Byproduct Insufficient Oxidation/ Reduction

Caption: The Gutknecht synthesis pathway, showing the critical oxidation step to avoid piperazine formation.

References

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 6-17.
  • GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. [Link]

  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Merck & Co. (n.d.). Gutknecht Pyrazine Synthesis. The Merck Index Online. Retrieved from [Link]

  • MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(11), 3597.
  • Li, X., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(46), 14666–14674.
  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Chen, K.-L., et al. (2009). Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. Polymer Journal, 41(8), 685–690.
  • Latha, B. M., Sadasivam, V., & Sivasankar, B. (2007). A highly selective synthesis of pyrazine from ethylenediamine on copper oxide/copper chromite catalysts.
  • Ong, S. T., et al. (2017).
  • Krems, I. J., & Spoerri, P. E. (1947). The pyrazines. Chemical Reviews, 40(2), 279-358.
  • Weiss, M. (1952). Acetic Acid—Ammonium Acetate Reactions. An Improved Chichibabin Pyridine Synthesis. Journal of the American Chemical Society, 74(1), 200-202.
  • Blank, B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Chemistry – A European Journal, 26(58), 13076-13090.
  • Pearson, D. E., & Weisler, L. (1970). The Chichibabin Reaction. In Organic Reactions (pp. 1-48). John Wiley & Sons, Inc.
  • Foote, C. S., & Ching, T.-Y. (1975). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry, 40(11), 1649-1651.
  • Bhatti, H. S., et al. (2022).
  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4437–4441.
  • Chichibabin, A. E. (1924). Über die Kondensation der Aldehyde und Ketone mit Ammoniak zu Pyridinbasen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(8), 1163-1167.
  • GKS Chemistry. (2021, June 27). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism [Video]. YouTube. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Wikipedia. (2023). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Leffler, J. E., & MacLean, D. B. (1949). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 2(3), 133-137.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth analysis of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester, a heterocyclic compound of interest, through the lens of ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of its spectral features, provide a robust experimental protocol for data acquisition, and compare the insights gained from NMR with those from other analytical methods.

Theoretical Framework: Predicting the NMR Landscape

The structure of this compound, with the chemical formula C₁₂H₉ClN₂O₂[1], presents a fascinating array of electronic environments that are expected to give rise to a distinct and interpretable NMR spectrum. Before delving into experimental data, a theoretical prediction of the ¹H and ¹³C NMR spectra provides a critical roadmap for spectral assignment.

Molecular Structure and Predicted Chemical Environments:

The molecule consists of a pyrazine ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a 4-chlorophenyl group. The inherent aromaticity and the presence of electronegative nitrogen, oxygen, and chlorine atoms will significantly influence the chemical shifts of the neighboring protons and carbons.

¹H NMR Predictions:

The proton NMR spectrum is anticipated to display signals corresponding to the pyrazine ring protons, the chlorophenyl ring protons, and the methyl ester protons.

  • Pyrazine Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitrogen atoms and the substituent groups will deshield these protons, placing their signals in the downfield region of the spectrum, likely between δ 8.0 and 9.5 ppm[2][3][4].

  • Chlorophenyl Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern, which often appears as two doublets. The protons ortho to the chlorine atom (H-2' and H-6') will be in a different environment from the protons meta to the chlorine (H-3' and H-5'). These aromatic protons are expected to resonate in the range of δ 7.4 to 8.0 ppm.

  • Methyl Ester Protons: The three protons of the methyl group in the ester functionality are chemically equivalent and will appear as a sharp singlet. Due to the proximity of the electronegative oxygen atom, this signal is expected to be found around δ 3.9 to 4.1 ppm.

¹³C NMR Predictions:

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

  • Pyrazine Carbons: The four carbon atoms of the pyrazine ring are all in distinct electronic environments and should give rise to four separate signals in the aromatic region of the spectrum, typically between δ 140 and 160 ppm[5][6]. The carbons directly bonded to nitrogen will be significantly deshielded.

  • Chlorophenyl Carbons: The 4-chlorophenyl ring will show four distinct signals. The carbon bearing the chlorine atom (C-4') will have a chemical shift influenced by the halogen's electronegativity and is expected around δ 135-140 ppm. The ipso-carbon attached to the pyrazine ring (C-1') will also be in a unique environment. The remaining four carbons will appear as two signals representing the ortho (C-2', C-6') and meta (C-3', C-5') positions.

  • Carboxylate and Methyl Carbons: The carbonyl carbon of the ester group will be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 160 to 170 ppm. The methyl carbon of the ester will be the most shielded, appearing upfield around δ 50 to 55 ppm.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of this compound.

I. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (≥97%) to avoid interference from impurities in the NMR spectrum[1].

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. However, solvent effects can be significant for aromatic and heterocyclic compounds[7][8][9][10][11]. If signal overlap is an issue, using a different solvent such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆) can induce differential chemical shifts and improve spectral resolution.

  • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

II. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

  • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. Carbonyl carbons and other quaternary carbons often have longer relaxation times.

  • Number of Scans: 1024-4096 scans are generally required due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

III. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Spectral Interpretation and Data Summary

While experimental data for the title compound is not publicly available, based on the analysis of structurally similar compounds[2][12][13], a predicted data set is presented below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~8.7d~2.51H
H-6~8.6d~2.51H
H-2', H-6'~7.8d~8.52H
H-3', H-5'~7.5d~8.52H
-OCH₃~4.0s-3H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
C-2~148
C-3~152
C-5~144
C-6~143
C-1'~135
C-2', C-6'~130
C-3', C-5'~129
C-4'~137
-OCH₃~53

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio. Fragmentation patterns observed in MS/MS experiments could further corroborate the connectivity of the pyrazine and chlorophenyl rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. Expected characteristic absorption bands would include C=O stretching for the ester (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1400-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the conjugated π-system of the molecule, confirming its aromatic nature.

While these techniques provide valuable pieces of the structural puzzle, they do not offer the atom-specific connectivity and spatial relationship information that is the hallmark of NMR spectroscopy. For instance, distinguishing between isomers would be challenging with MS or IR alone but is often straightforward with NMR.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Figure 1: Molecular structure with atom numbering for NMR discussion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert setup Set Up ¹H and ¹³C NMR Experiments insert->setup acquire Acquire FID Data setup->acquire process Fourier Transform, Phase, and Baseline Correct acquire->process reference Reference Spectrum (TMS or Solvent) process->reference analyze Assign Peaks, Integrate, and Interpret reference->analyze report Generate Final Report analyze->report

Figure 2: Experimental workflow for NMR analysis.

Conclusion

The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides a powerful and detailed approach to its structural verification. By combining theoretical predictions with a robust experimental protocol, researchers can confidently assign the spectral features to the molecular structure. The integration of NMR with other analytical techniques such as mass spectrometry and IR spectroscopy offers a multi-faceted and self-validating system for the characterization of this and other novel compounds, which is an indispensable practice in the rigorous field of drug development.

References

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
  • Two solvents, two different spectra - Arom
  • The NMR interpretations of some heterocyclic compounds which are...
  • 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and...
  • Chemical Transformation of Pyrazine Deriv
  • 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,...
  • 2,5-bis(4-chlorophenyl)pyrazine (2l). The Royal Society of Chemistry.
  • 13C NMR Chemical Shifts.
  • "Solvent" effects in 1H NMR spectroscopy: A simple undergradu
  • 1H chemical shifts in NMR, part 18 1.
  • 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt...
  • This compound 97% | CAS: 1363382-34-6. AChemBlock.
  • NMR - Interpret
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID(27398-39-6) 1H NMR spectrum. ChemicalBook.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Synthesis, thermal property and antifungal evalu
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • 3-[(4-Chlorobenzoyl)amino]pyrazine-2-carboxylic acid methyl ester. Synchem.
  • 1(2H)-Pyrazinecarboxylic acid, 4-[2-[(3-chlorophenyl)amino]-2-oxoethyl]tetrahydro-, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

Sources

Mass spectrometry fragmentation pattern of pyrazine esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazine Esters: A Comparative Analysis

For researchers and scientists in analytical chemistry and drug development, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. When coupled with Gas Chromatography (GC-MS), it provides highly specific data on the composition of complex mixtures. This guide offers a detailed examination of the electron ionization (EI) mass spectrometry fragmentation patterns of pyrazine esters, a class of compounds significant in flavor chemistry and as structural motifs in pharmaceuticals.

As a Senior Application Scientist, this guide is structured to provide not just observational data but a mechanistic understanding of the fragmentation processes. We will first dissect the fragmentation of a known compound, Methyl Pyrazine-2-Carboxylate, using experimental data. Subsequently, we will apply these established principles to predict the fragmentation pattern of its close homolog, Ethyl Pyrazine-2-Carboxylate, providing a framework for analyzing other esters in this class.

Core Principles of Ester Fragmentation in EI-MS

The fragmentation of pyrazine esters under electron ionization is governed by the stability of the pyrazine ring and the predictable cleavage patterns of the ester functional group. The primary fragmentation pathways include alpha-cleavage and the McLafferty rearrangement.

  • Alpha (α)-Cleavage: This is a characteristic fragmentation for esters, involving the cleavage of the bond adjacent to the carbonyl group. For esters, the most favorable α-cleavage is the loss of the alkoxy group (-OR) as a radical, resulting in the formation of a stable pyrazinoyl cation[1].

  • McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the gamma (γ)-carbon relative to the carbonyl group[2][3]. The process involves a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a radical cation[4][5]. This is particularly relevant for esters with alkyl chains of two carbons or more (e.g., ethyl, propyl esters).

  • Ring-Based Fragmentation: The stable aromatic pyrazine ring can also undergo fragmentation, typically involving the loss of neutral molecules like HCN (hydrogen cyanide), leading to characteristic lower mass ions.

Comparative Fragmentation Analysis

To illustrate these principles, we will compare the fragmentation of Methyl Pyrazine-2-Carboxylate (using experimental data from the NIST Mass Spectrometry Data Center) and the predicted pattern for Ethyl Pyrazine-2-Carboxylate.

Case Study 1: Methyl Pyrazine-2-Carboxylate (Experimental Data)

Methyl Pyrazine-2-Carboxylate (C₆H₆N₂O₂) has a molecular weight of 138.12 g/mol . Its electron ionization mass spectrum is characterized by several key fragments that reveal its structure.

The mass spectrum shows a prominent molecular ion peak (M⁺˙) at m/z 138, which is expected for an aromatic compound. The base peak at m/z 107 is formed by the primary and most favorable fragmentation pathway: the α-cleavage and loss of the methoxy radical (•OCH₃, 31 Da). Another significant peak at m/z 80 results from the subsequent loss of a neutral carbon monoxide (CO) molecule from the pyrazinoyl cation.

Table 1: Major Experimental Fragments for Methyl Pyrazine-2-Carboxylate

m/z ValueProposed Fragment IonProposed Fragmentation Pathway
138[C₆H₆N₂O₂]⁺˙Molecular Ion (M⁺˙)
107[C₅H₃N₂O]⁺[M - •OCH₃]⁺ (α-Cleavage)
79[C₄H₃N₂]⁺[M - CO - OCH₃]⁺
52[C₃H₂N]⁺Ring Fragmentation

The fragmentation process begins with the ionization of the molecule. The most favorable subsequent cleavage is the loss of the methoxy radical to form the highly stable pyrazinoyl cation.

Caption: Primary fragmentation pathway of Methyl Pyrazine-2-Carboxylate.
Case Study 2: Ethyl Pyrazine-2-Carboxylate (Predicted Comparison)

Ethyl Pyrazine-2-Carboxylate (C₇H₈N₂O₂) has a molecular weight of 152.15 g/mol . While an experimental spectrum is not available in common public databases, its fragmentation pattern can be reliably predicted based on the established principles observed for the methyl ester and other ethyl esters.

The molecular ion (M⁺˙) is predicted at m/z 152. Two primary fragmentation pathways are expected to dominate:

  • α-Cleavage: Similar to the methyl ester, the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) will produce the same stable pyrazinoyl cation at m/z 107.

  • McLafferty Rearrangement: The ethyl group provides the necessary γ-hydrogen for a McLafferty rearrangement. This will result in the elimination of a neutral ethene molecule (C₂H₄, 28 Da), producing a radical cation at m/z 124.

Table 2: Comparison of Observed and Predicted Fragments for Pyrazine Esters

Fragmentation PathwayMethyl Pyrazine-2-Carboxylate (Observed m/z)Ethyl Pyrazine-2-Carboxylate (Predicted m/z)Mass Difference
Molecular Ion (M⁺˙) 13815214 (CH₂)
α-Cleavage ([M - OR]⁺) 1071070
McLafferty Rearrangement Not Possible124N/A
Loss of CO from [M-OR]⁺ 79790

This comparison highlights a key diagnostic difference: the presence of a peak at m/z 124 would strongly indicate an ethyl ester over a methyl ester due to the unique McLafferty rearrangement. The α-cleavage peak at m/z 107 would be common to both.

Caption: Predicted primary fragmentation pathways for Ethyl Pyrazine-2-Carboxylate.

Experimental Protocol: GC-MS Analysis of Pyrazine Esters

This section provides a robust, self-validating protocol for the analysis of volatile and semi-volatile pyrazine esters using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials and Reagents
  • Analytes: Methyl Pyrazine-2-Carboxylate, Ethyl Pyrazine-2-Carboxylate, etc.

  • Solvent: Dichloromethane or Ethyl Acetate (GC or HPLC grade)

  • Internal Standard (IS): e.g., Naphthalene-d8 or another non-co-eluting aromatic compound of known concentration. Rationale: An internal standard corrects for variations in injection volume and instrument response, ensuring quantitative accuracy.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

    • Column: A mid-polarity column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is ideal. Rationale: This phase provides excellent separation for a wide range of aromatic and heterocyclic compounds.

  • Mass Spectrometer: Capable of electron ionization (EI) at 70 eV.

Step-by-Step Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 1. Prepare Stock Solutions (1 mg/mL in Dichloromethane) P2 2. Create Calibration Curve (e.g., 1, 5, 10, 25, 50 µg/mL) P1->P2 P3 3. Spike with Internal Standard (e.g., 10 µg/mL final conc.) P2->P3 A1 4. Inject Sample (1 µL) P3->A1 A2 5. Chromatographic Separation A1->A2 A3 6. Ionization & Mass Analysis A2->A3 D1 7. Extract Ion Chromatograms A3->D1 D2 8. Identify Peaks (Retention Time & Mass Spectrum) D1->D2 D3 9. Quantify & Compare D2->D3

Caption: GC-MS workflow for pyrazine ester analysis.
GC-MS Instrument Parameters

Table 3: Recommended GC-MS Parameters

ParameterSettingRationale
GC Inlet
Injector Temp250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Injection ModeSplitless (1 min)Maximizes analyte transfer to the column for trace-level analysis.
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program
Initial Temp60 °C (hold 2 min)Allows for sharp initial peaks.
Ramp Rate10 °C/min to 280 °CProvides a good balance of separation speed and resolution for semi-volatile compounds.
Final Hold280 °C (hold 5 min)Ensures all analytes elute from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization method that produces repeatable fragmentation patterns.
Ionization Energy70 eVIndustry standard energy that generates extensive, library-searchable fragmentation.
Source Temp230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp150 °CMaintains ion path stability.
Scan Rangem/z 40 - 400Covers the molecular weight and expected fragment range of the target compounds.

Conclusion

The mass spectrometric fragmentation of pyrazine esters is a predictable process dominated by fragmentation pathways characteristic of the ester group. By comparing the experimental fragmentation of Methyl Pyrazine-2-Carboxylate with the predicted fragmentation of its ethyl homolog, we can establish clear diagnostic markers. The presence of a fragment from a McLafferty rearrangement is a key indicator for esters with an alkyl chain of C2 or greater. Conversely, the pyrazinoyl cation at m/z 107, formed via α-cleavage, serves as a common structural marker for all 2-pyrazinoates. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently identify and differentiate pyrazine esters in their analytical work.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • McLafferty rearrangement. (2023). Wikipedia. [Link]

  • McLafferty Rearrangement. (n.d.). Chemistry Steps. [Link]

  • Rearrangement. (2022). Chemistry LibreTexts. [Link]

  • McLafferty Rearrangement. (n.d.). Source unavailable.

Sources

A Tale of Two Rings: A Comparative Analysis of Pyrazine and Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, pyrazine and pyridine, stand as foundational pillars in the design of novel therapeutics.[1][2] Their versatile electronic properties, capacity for diverse functionalization, and ability to engage in crucial biological interactions have led to their prevalence in a multitude of FDA-approved drugs.[3][4] This guide offers an in-depth, comparative analysis of the biological activities of pyrazine and pyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and therapeutic potential. We will delve into their anticancer, antimicrobial, and central nervous system (CNS) activities, supported by experimental data and detailed protocols, to illuminate the subtle yet significant differences that dictate their pharmacological profiles.

The Structural and Electronic Nuances: A Foundation for Biological Activity

Pyridine, an isostere of benzene, contains a single nitrogen atom, which imparts a dipole moment and makes it more polar and basic than its carbocyclic counterpart.[3][5] This nitrogen atom readily participates in hydrogen bonding, a critical interaction for drug-receptor binding.[3] Pyrazine, with its two nitrogen atoms in a 1,4-orientation, is a weaker base than pyridine.[6] This arrangement results in a symmetrical molecule with a zero dipole moment, influencing its solubility and pharmacokinetic properties.[6] The electron-deficient nature of the pyrazine ring, even more so than pyridine, plays a significant role in its biological activity, often making it a key fragment in kinase inhibitors.[7]

These fundamental differences in structure and electronics are the wellspring of the diverse biological activities observed for their derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

Both pyrazine and pyridine derivatives have demonstrated significant promise as anticancer agents, often by inhibiting key enzymes and signaling pathways that drive tumor growth and proliferation.[2][8]

Kinase Inhibition: A Shared Battlefield

A primary mechanism of action for many pyrazine- and pyridine-based anticancer drugs is the inhibition of protein kinases.[2][9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Pyrazine Derivatives in Kinase Inhibition:

Pyrazine-containing compounds have shown remarkable efficacy as kinase inhibitors. For instance, Gilteritinib , an FDA-approved drug for acute myeloid leukemia (AML), is a potent dual inhibitor of FLT3 and AXL kinases.[9] The pyrazine core of these inhibitors often forms crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[9]

Pyridine Derivatives in Kinase Inhibition:

Pyridine scaffolds are also prevalent in kinase inhibitors. Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML), features a pyridine ring that is essential for its high-affinity binding to the ABL kinase.[3] The nitrogen atom of the pyridine ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase.[7]

Comparative Anticancer Activity Data

Compound ClassDerivative ExampleTarget/Cell LineIC50 ValueReference
Pyrazine GilteritinibFLT3 Kinase0.29 nM[9]
Pyrazine Compound 48 (Chalcone-pyrazine derivative)BEL-7402 (Hepatocellular carcinoma)10.74 µM[6]
Pyrazine Compound 79 (Ligustrazine-curcumin hybrid)A549 (Lung carcinoma)0.60 µM[6]
Pyridine ImatinibABL KinaseNot directly comparable[3]
Pyridine Compound 8e (Pyridine-urea derivative)MCF-7 (Breast cancer)0.22 µM (48h), 0.11 µM (72h)[10]
Pyridine Compound 12 (Pyridine-based compound)PIM-1 Kinase14.3 nM[11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine or pyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Logical Workflow for Anticancer Drug Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis (Pyrazine/Pyridine Derivatives) B Cell Line Selection (e.g., MCF-7, A549) A->B C MTT Assay for Cytotoxicity B->C D IC50 Determination C->D E Kinase Inhibition Assays D->E Potent Compounds F Apoptosis Assays (e.g., Flow Cytometry) D->F Potent Compounds E->F G Western Blot for Signaling Proteins F->G H Xenograft Mouse Model G->H Confirmed Mechanism I Tumor Growth Inhibition Studies H->I cluster_pyrazine Pyrazine Derivatives (e.g., Pyrazinamide) cluster_pyridine Pyridine Derivatives (e.g., Isoniazid) Pyrazine Pyrazinamide (Prodrug) Enters Mycobacteria POA Pyrazinoic Acid (Active Form) Disrupts Membrane Potential and Transport Pyrazine->POA Converted by pncA Cell_Death Bacterial Cell Death POA->Cell_Death Pyridine Isoniazid (Prodrug) Enters Mycobacteria Active_Isoniazid Activated by KatG Inhibits InhA Pyridine->Active_Isoniazid Mycolic_Acid Mycolic Acid Synthesis Blocked Active_Isoniazid->Mycolic_Acid Inhibition Mycolic_Acid->Cell_Death

Caption: Mechanisms of action for pyrazine and pyridine-based antitubercular drugs.

Central Nervous System Activity: Modulating Neuronal Function

The ability of pyrazine and pyridine derivatives to cross the blood-brain barrier has led to their exploration as modulators of central nervous system (CNS) activity. [8] Pyrazine Derivatives in CNS:

Some pyrazine derivatives have been investigated for their neuroprotective effects. For instance, certain cinnamic acid-pyrazine hybrids have shown protective activity in human neuroblastoma cell lines against free radical damage. [12] Pyridine Derivatives in CNS:

Pyridine-based compounds have a more established role in CNS applications. Nicotine , a well-known pyridine alkaloid, acts as an agonist at nicotinic acetylcholine receptors. Many other pyridine derivatives have been developed as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. [1][13]For example, Tacrine , though now largely replaced, was one of the first drugs approved for Alzheimer's disease and contains a pyridine scaffold. [3]

Comparative CNS Activity Data

Quantitative comparative data for the CNS activities of pyrazine and pyridine derivatives are less abundant in the literature compared to anticancer and antimicrobial studies. However, some data is available, particularly for pyridine derivatives.

Compound ClassDerivative ExampleTarget/ModelActivity/EC50Reference
Pyrazine Compound 15 (Cinnamic acid-pyrazine hybrid)HBMEC-2 cells (neurovascular protection)EC50 = 3.55 µM[12]
Pyrazine Compounds 12-14 (Cinnamic acid-pyrazine hybrid)SH-SY5Y cells (neuroblastoma)EC50 ≈ 3.6-3.7 µM[12]
Pyridine Substituted Pyridin-3-ol DerivativesAcetylcholinesterase (AChE) InhibitionVaries with substitution[14]
Pyridine 3-Piperidinyl Pyridine DerivativesCholesterol 24-hydroxylase (CH24H) InhibitionVaries with substitution[14]

Conclusion: A Matter of Strategic Design

Both pyrazine and pyridine derivatives are undeniably powerful scaffolds in medicinal chemistry, each offering a unique set of properties that can be harnessed for therapeutic benefit. While pyridine derivatives currently have a broader and more established presence in clinically approved drugs across various therapeutic areas, the unique electronic and structural features of pyrazines have made them particularly successful in the realm of kinase inhibition. [3][4][9] The choice between a pyrazine and a pyridine core is not arbitrary but a strategic decision based on the specific biological target and desired pharmacokinetic profile. The comparative analysis presented in this guide underscores the importance of understanding the subtle yet critical differences between these two heterocyclic systems. As our understanding of disease biology deepens, the rational design of novel pyrazine and pyridine derivatives will undoubtedly continue to yield groundbreaking therapies.

References

  • Ghidini, E., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Archiv der Pharmazie, 341(9), 554-561. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(22), 7809. [Link]

  • Kaur, M., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1541-1579. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Dilly, S. J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Ohki, H., et al. (2019). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 10(4), 512-517. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Sravanthi, V. V., & Kumar, D. S. (2023). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. Results in Chemistry, 5, 100803. [Link]

  • Chen, C-H., et al. (2008). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 51(15), 4649-4659. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]

  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15036-15064. [Link]

  • Yilmaz, I., et al. (2024). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. ResearchGate. [Link]

  • Kumar, A. S., & Seba, S. M. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate. [Link]

  • Sharma, K., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(11), 1147. [Link]

  • Rawat, P., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. ResearchGate. [Link]

  • Kumar, A. S., & Seba, S. M. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

  • Kumar, A. S., & Seba, S. M. (2023). List of marketed drugs having pyrazine nucleus along with its biological activity. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]

  • Zimna, A., et al. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 9(4), 4649-4663. [Link]

  • Singh, N., et al. (2020). Newer biologically active pyridines: A potential review. ResearchGate. [Link]

  • Kumar, D., et al. (2014). Pyrimidine and Its Biological Activity: A Review. SciSpace. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Antimycobacterial Activity in Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Tuberculosis and the Promise of Pyrazine Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, necessitating the urgent development of novel therapeutic agents. The pyrazine scaffold is a cornerstone in anti-TB drug discovery, with its most notable representative, pyrazinamide (PZA), being a first-line drug crucial for shortening the duration of TB therapy.[1] PZA's unique ability to target non-replicating or semi-dormant persister cells, which are often refractory to other drugs, underscores the potential of pyrazine derivatives in combating TB.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimycobacterial activity of novel pyrazine derivatives, drawing comparisons with existing treatments and detailing the essential experimental protocols.

Pyrazinamide itself is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][3] POA is thought to have multiple targets, including the disruption of membrane potential and inhibition of fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][4] More recent evidence also points to the targeted degradation of the PanD enzyme, which is crucial for coenzyme A biosynthesis.[5][6] The acidic environment found within the granulomas where Mtb resides is believed to enhance the activity of PZA.[3][4] Understanding this mechanism is fundamental to designing and evaluating new pyrazine analogs that may overcome the challenge of PZA resistance, which is often linked to mutations in the pyrazinamidase-encoding pncA gene.[1][2]

This guide will navigate the critical steps of in vitro and in vivo validation, emphasizing the causality behind experimental choices and ensuring the generation of robust, reproducible data.

Comparative Analysis of Antimycobacterial Activity: Pyrazine Derivatives vs. Standard Drugs

A critical aspect of validating novel pyrazine derivatives is to benchmark their performance against established anti-TB agents. This section outlines the key comparisons and presents representative data in a structured format.

In Vitro Potency: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the foundational metric for assessing the in vitro potency of an antimicrobial agent. It represents the lowest concentration of a compound that prevents the visible growth of a microorganism.[7] For antimycobacterial testing, the slow growth of M. tuberculosis necessitates specialized assays.[8]

Table 1: Comparative In Vitro Antimycobacterial Activity (MIC in µg/mL)

Compound/DrugM. tuberculosis H37RvMultidrug-Resistant (MDR) Strain 1MDR Strain 2
Pyrazinamide (PZA) 6.25 - 25[9]>100 (Resistant)>100 (Resistant)
Isoniazid (INH) 0.025 - 0.05>1 (Resistant)0.025 - 0.05
Rifampicin (RIF) 0.05 - 0.20.05 - 0.2>2 (Resistant)
Pyrazine Derivative 1 (e.g., 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide) 3.13[10]3.13[11]3.13[11]
Pyrazine Derivative 2 (e.g., 5-heptylpyrazine-2-carboxamide) 3.13[11]NDND
Pyrazine Derivative 3 (e.g., 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide) 0.78[12]NDND

ND: Not Determined

Interpretation of Data: The table highlights that while PZA is a cornerstone of TB therapy, its effectiveness against resistant strains is limited. Novel pyrazine derivatives, such as those listed, can exhibit potent activity against both the standard H37Rv strain and MDR strains, demonstrating their potential to address drug resistance.[11][13] The structure-activity relationship (SAR) is a key consideration; for instance, substitutions on the pyrazine ring can significantly impact antimycobacterial potency.[5][14] The addition of lipophilic groups, such as alkyl chains, has been shown to enhance activity, possibly by improving penetration of the mycobacterial cell wall.[11]

Cytotoxicity: Assessing the Therapeutic Window

A promising antimycobacterial compound must be selectively toxic to the pathogen with minimal harm to host cells. Cytotoxicity assays are therefore a critical step in the validation process.[15][16]

Table 2: In Vitro Cytotoxicity and Selectivity Index

Compound/DrugCytotoxicity (IC50 in µM) - HepG2 CellsSelectivity Index (SI = IC50 / MIC)
Pyrazinamide (PZA) >1000>40
Isoniazid (INH) >1000>20000
Rifampicin (RIF) ~200~450
Pyrazine Derivative 1 (e.g., 5-hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide) >80[11]>25[11]
Pyrazine Derivative 2 (e.g., 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide) >20 (related to HepG2 cells)[12]>20[12]

Interpretation of Data: The Selectivity Index (SI) provides a quantitative measure of a compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the mycobacteria over host cells. The data shows that novel pyrazine derivatives can possess favorable selectivity profiles, comparable to or exceeding that of standard drugs.[11][17]

Experimental Protocols: A Step-by-Step Guide to Validation

This section provides detailed methodologies for the key experiments required to validate the antimycobacterial activity of pyrazine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the MIC of antimycobacterial compounds. It relies on the reduction of the blue indicator dye, resazurin, to the pink fluorescent product, resorufin, by metabolically active cells.[7]

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.

  • Mycobacterium tuberculosis H37Rv (or other strains of interest).

  • Test compounds (pyrazine derivatives) and control drugs (PZA, INH, RIF) dissolved in an appropriate solvent (e.g., DMSO).

  • Resazurin solution.

  • Sterile 96-well microplates.

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in fresh broth to obtain the final inoculum.

  • Serial Dilution of Compounds:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound at the highest desired concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Incubation:

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • Add 20 µL of resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

  • Reading the Results:

    • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[7]

Causality Behind Choices: The use of Tween 80 in the growth medium is crucial to prevent the clumping of mycobacteria, ensuring a uniform suspension for accurate inoculation. The MABA is chosen for its sensitivity, cost-effectiveness, and suitability for high-throughput screening.[7]

Protocol 2: Cytotoxicity Assay using MTT Reduction

The MTT assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in viable cells.[18]

Materials:

  • Human cell line (e.g., HepG2, a liver carcinoma cell line, is relevant due to the known hepatotoxicity of some anti-TB drugs).[17]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds and a positive control (e.g., doxorubicin).

  • MTT solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well microplates.

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Causality Behind Choices: The choice of the cell line is important; HepG2 cells are a standard model for assessing potential drug-induced liver injury.[17] The duration of incubation with the compound can be varied to assess time-dependent cytotoxicity.

Protocol 3: In Vivo Efficacy in a Murine Model of Tuberculosis

In vivo models are essential to evaluate the efficacy of a drug candidate in a complex biological system.[19] The murine model is the most common for TB drug discovery.[20]

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c or C57BL/6).

  • Mycobacterium tuberculosis H37Rv.

  • Test compounds and control drugs.

  • Appropriate vehicles for drug administration.

Procedure:

  • Infection:

    • Infect mice via aerosol or intravenous injection with a standardized dose of M. tuberculosis.

  • Treatment:

    • After a pre-determined period to allow the infection to establish, begin treatment with the test compounds and control drugs.

    • Administer the drugs daily or on a specified schedule via an appropriate route (e.g., oral gavage).

  • Monitoring:

    • Monitor the mice for clinical signs of illness and body weight changes.

  • Endpoint Analysis:

    • At various time points during and after treatment, euthanize a subset of mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) to determine the bacterial load in the organs.

    • Compare the CFU counts in the treated groups to the untreated control group to assess the efficacy of the compounds.

Causality Behind Choices: The aerosol infection route more closely mimics the natural route of human infection. Measuring the bacterial load in both the lungs and spleen provides a comprehensive assessment of the drug's ability to control the infection in different organs.

Visualizing the Validation Workflow and Mechanisms

Experimental Workflow for Antimycobacterial Drug Discovery

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies a Synthesis of Pyrazine Derivatives b Primary Screening: MIC Determination (MABA) a->b Initial Potency c Cytotoxicity Assay (e.g., MTT on HepG2) b->c Promising Candidates d Determination of Selectivity Index (SI) c->d Safety Profile e Murine Model of TB Infection d->e High SI Candidates f Treatment with Lead Compounds e->f g Assessment of Efficacy (CFU Reduction) f->g h Target Identification (e.g., PanD, FAS-I) g->h Efficacious Compounds i Resistance Studies h->i

Caption: A streamlined workflow for the validation of antimycobacterial pyrazine derivatives.

Proposed Mechanism of Action of Pyrazinamide and its Derivatives

G cluster_0 Mycobacterium PZA Pyrazinamide (Prodrug) PncA Pyrazinamidase (pncA) PZA->PncA POA Pyrazinoic Acid (Active Drug) PanD PanD Degradation POA->PanD FAS1 FAS-I Inhibition POA->FAS1 Membrane Membrane Disruption POA->Membrane PncA->POA Activation CellDeath Bacterial Cell Death PanD->CellDeath FAS1->CellDeath Membrane->CellDeath

Caption: The activation and multi-target mechanism of pyrazinamide.

Conclusion: Advancing the Fight Against Tuberculosis

The validation of novel pyrazine derivatives requires a systematic and rigorous approach, encompassing in vitro potency and selectivity assessments, followed by in vivo efficacy studies. By understanding the established mechanisms of action of pyrazinamide and employing robust experimental protocols, researchers can effectively identify and advance promising new candidates for the treatment of tuberculosis. The ultimate goal is to develop new therapies that can overcome the challenge of drug resistance and shorten the duration of treatment, bringing us one step closer to eradicating this devastating disease.

References

  • Mechanism of action of Pyrazinamide - ChemicalBook. (n.d.).
  • Pyrazinamide - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), 10.1128/microbiolspec.MGM2-0023-2013.
  • Rode, A., & Böttcher, B. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases, 8(12), 2536-2545.
  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]

  • Rode, A., & Böttcher, B. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
  • What is the mechanism of action (MOA) of Pyrazinamide? - Dr.Oracle. (2025, April 16). Retrieved January 16, 2026, from [Link]

  • Rode, A., & Böttcher, B. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2601, pp. 153-167). Springer US.
  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases, 8(12), 2536-2545.
  • Nikonenko, B. V., et al. (2004). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(4), 1347-1351.
  • Welin, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1940-1947.
  • Sala, C., et al. (2010). Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 54(10), 4150-4158.
  • Bukowski, L., et al. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(8), 3384-3388.
  • Sriram, D., et al. (2012). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of the Korean Chemical Society, 56(6), 727-733.
  • Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361.
  • Kumar, A., et al. (2021). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. Letters in Drug Design & Discovery, 18(11), 1051-1060.
  • Cynamon, M. H., et al. (2002). Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. Journal of Medicinal Chemistry, 45(25), 5604-5606.
  • Doležal, M., et al. (2006). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. European Journal of Medicinal Chemistry, 41(4), 535-542.
  • STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE | Assignments Nuclear medicine | Docsity. (2024, June 22). Retrieved January 16, 2026, from [Link]

  • Rao, S. P. S., et al. (2013). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 57(12), 6165-6172.
  • Wahan, S. K., Sharma, S., & Chawla, P. A. (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Mini Reviews in Medicinal Chemistry, 23(6), 700-718.
  • Zitko, J., et al. (2016). Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. RSC Advances, 6(100), 97891-97900.
  • Gonec, T., et al. (2026).
  • Doležal, M., & Jampílek, J. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - Analyzing the Origin, Pathogenesis and Diagnostics of Tuberculosis. InTech.
  • Gonec, T., et al. (2026).
  • Rao, S. P. S., et al. (2013). Simple and rapid method to determine antimycobacterial potency of compounds by using autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 57(12), 6165-6172.

Sources

A Comparative Guide to the Optical Properties of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the optical properties of pyrazine derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing their photophysical behavior, compare key optical parameters of representative compounds, and provide standardized protocols for their characterization.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, serves as a core scaffold for a diverse range of optically active compounds.[1] These derivatives are integral to various scientific fields, from medicinal chemistry, where they exhibit a wide array of biological activities, to materials science, where they are employed in organic light-emitting diodes (OLEDs) and chemosensors.[1][2][3] The unique electronic structure of the pyrazine ring, characterized by its electron-deficient nature, gives rise to fascinating and tunable optical properties.[4] This guide aims to elucidate the structure-property relationships that govern the absorption and emission characteristics of these important molecules.

Fundamentals of Pyrazine's Optical Behavior

The optical properties of pyrazine derivatives are dictated by electronic transitions between different molecular orbitals. Unlike benzene, pyrazine possesses non-bonding molecular orbitals (n-orbitals) localized on the nitrogen atoms, in addition to π and π* orbitals.[5] This leads to two primary types of electronic transitions in the near-UV and visible regions:

  • n→π* Transitions: These involve the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital. They are typically lower in energy (occur at longer wavelengths) but have a lower molar absorptivity (are less intense) compared to π→π* transitions.

  • π→π* Transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths.

The interplay of these transitions, which can be visualized using a Jablonski diagram, governs the absorption and subsequent emission (fluorescence and phosphorescence) properties of the molecule.[6][7][8]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S2 S₂ S1 S₁ S2->S1 Internal Conversion (IC) S0 S₀ S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) S0->S1 Absorption T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Comparative Analysis of Pyrazine Derivatives

The true power of pyrazine chemistry lies in the ability to tune its optical properties through synthetic modification. By adding electron-donating (D) or electron-accepting (A) groups, researchers can create "push-pull" systems that significantly alter the molecule's absorption and emission characteristics.[9][10][11] This often leads to intramolecular charge transfer (ICT) upon excitation, resulting in properties like solvatochromism, where the emission color changes with solvent polarity.[10][12][13][14]

Below is a comparative table of hypothetical, yet representative, pyrazine derivatives to illustrate these effects.

Derivative NameStructureMax Absorption (λ_abs, nm)Max Emission (λ_em, nm)Quantum Yield (Φ_F)Key Feature
Pyrazine Unsubstituted~260, ~320~335LowWeak n→π* and π→π* transitions.[15][16]
Tetramethylpyrazine Donor-Substituted~295~350ModerateElectron-donating methyl groups cause a red-shift.
2,5-Distyrylpyrazine Extended Conjugation~382~424HighExtended π-system significantly red-shifts absorption and emission.[12]
Donor-Acceptor Dye Push-Pull System~450~550VariableStrong ICT character, often exhibits significant solvatochromism.[4][14]

Structure-Property Relationships

The optical properties of pyrazine derivatives are intrinsically linked to their molecular structure. Here's a breakdown of key relationships:

  • Substitution: Attaching electron-donating groups (like amines or methoxy groups) or electron-withdrawing groups (like cyano or nitro groups) can drastically alter the energy levels of the frontier molecular orbitals (HOMO and LUMO).[4][17] This tuning of the energy gap is a primary strategy for controlling the color of absorption and emission.[17]

  • π-Conjugation: Extending the conjugated π-system, for instance by adding styryl or phenyl groups, generally leads to a bathochromic (red) shift in both absorption and emission spectra.[10][12]

  • Solvent Effects: Derivatives with a significant change in dipole moment between the ground and excited states often display solvatochromism.[12][13][14] In polar solvents, the more polar excited state is stabilized, leading to a red-shift in the fluorescence spectrum.[10]

Caption: Relationship between molecular structure and optical properties.

Standardized Experimental Protocols

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential.

UV-Visible Absorption Spectroscopy

This technique measures the amount of light absorbed by a sample at different wavelengths.

Objective: To determine the maximum absorption wavelength (λ_max) and molar absorptivity (ε).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the pyrazine derivative in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be chosen such that the maximum absorbance is between 0.1 and 1.0 to ensure linearity.[18]

  • Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline spectrum.[19]

  • Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum over the desired range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

This technique measures the emission spectrum of a sample after excitation with light.

Objective: To determine the maximum emission wavelength (λ_em) and the relative fluorescence quantum yield (Φ_F).

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of both the sample and a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[18][20] The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[18]

  • Acquisition of Emission Spectra: Excite the sample and standard solutions at the same wavelength. Record their respective emission spectra, ensuring identical experimental conditions (e.g., slit widths, detector voltage).

  • Data Analysis (Relative Quantum Yield): The most reliable method is the comparative method.[18][21] Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield is calculated using the following equation:[18][22]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the test sample and the standard, respectively.[18]

QuantumYieldWorkflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 B Measure Absorbance (UV-Vis) A->B C Measure Emission (Fluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Slopes (Grad_X, Grad_ST) E->F G Calculate Φ_X F->G

Caption: Workflow for relative fluorescence quantum yield determination.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after a pulse of excitation light.[23][24]

Objective: To determine the fluorescence lifetime (τ) of the excited state.

Methodology:

  • Instrumentation: This experiment typically uses a technique called Time-Correlated Single Photon Counting (TCSPC).[25][26] The setup consists of a pulsed light source (e.g., a diode laser), a sample holder, a sensitive single-photon detector, and timing electronics.[26]

  • Measurement: The sample is excited by a rapid series of light pulses. The instrument measures the time delay between each excitation pulse and the detection of an emitted photon.[26]

  • Data Analysis: By collecting the arrival times of many photons, a histogram of fluorescence intensity versus time is constructed. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).[24]

Conclusion

The optical properties of pyrazine derivatives are a rich and tunable landscape governed by fundamental principles of electronic structure and photophysics. By understanding the influence of substituents, conjugation, and the surrounding environment, researchers can rationally design molecules with tailored absorption and emission characteristics. The application of standardized, rigorous experimental protocols is paramount to generating reliable and comparable data, thereby advancing the development of novel pyrazine-based materials for a wide range of applications in science and technology.

References

  • HORIBA. Fluorescence Lifetimes with TCSPC. [Link]

  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

  • Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • ResearchGate. Solvatochromism of distyrylpyrazines 1-10, λ max /nm, ε /L mol −1 cm −1 ; E N T[4]. [Link]

  • Brouwer, A. M. Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • PicoQuant. Time-resolved Fluorescence. [Link]

  • Kubota, Y. et al. Solvatochromic fluorescence properties of pyrazine-boron complex bearing a β-iminoenolate ligand. J Phys Chem A. [Link]

  • Rurack, K. et al. Linear and Angular Distyrylpyrazines with Terminal Donor Groups: Synthesis, Solvatochromism, and Acidochromism of the Electronic Spectra. PubMed Central. [Link]

  • Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]

  • Lund University Publications. Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. [Link]

  • Würth, C. et al. Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • ACS Publications. Synthesis of Thieno[3,4-b]pyrazine-Based and 2,1,3-Benzothiadiazole-Based Donor−Acceptor Copolymers and their Application in Photovoltaic Devices. [Link]

  • Michalet, X. et al. Fluorescence lifetime microscopy with a time- and space-resolved single-photon counting detector. PMC - NIH. [Link]

  • Journal of Materials Chemistry (RSC Publishing). Dithienopyrrole–quinoxaline/pyridopyrazine donor–acceptor polymers: synthesis and electrochemical, optical, charge-transport, and photovoltaic properties. [Link]

  • ResearchGate. Conjugated Donor− Acceptor Copolymer Semiconductors. Synthesis, Optical Properties, Electrochemistry, and Field-Effect Carrier Mobility of Pyridopyrazine-Based …. [Link]

  • ResearchGate. Synthesis and Two-photon Absorption Properties of Multi-branched Pyrazine Derivatives. [Link]

  • ACS Publications. Inorganic Chemistry Ahead of Print. [Link]

  • ACS Publications. Synthesis, Photophysical Properties, and Aromaticity of Pyrazine-Fused Tetrazapentalenes. [Link]

  • ResearchGate. Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. [Link]

  • PubMed. Facile Synthesis of Donor-Acceptor Heterocycloarenes Based on Pyrazine Derivatives Possessing Intriguing Iodide Ion Capture Properties. [Link]

  • KPU Pressbooks. 5.4 Optical Activity – Organic Chemistry I. [Link]

  • HORIBA. What is the Jablonski Diagram?. [Link]

  • Wikipedia. Jablonski diagram. [Link]

  • Semantic Scholar. Facile Synthesis of Donor-Acceptor Heterocycloarenes Based on Pyrazine Derivatives Possessing Intriguing Iodide Ion Capture Properties. [Link]

  • ACS Publications. Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. [Link]

  • Chemistry LibreTexts. Jablonski diagram. [Link]

  • SpringerLink. 7 Experimental Methods of Optical Spectroscopy. [Link]

  • ResearchGate. UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. [Link]

  • Masaryk University. Optical methods. [Link]

  • ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]

  • MDPI. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. [Link]

  • Evident Scientific. Jablonski Energy Diagram. [Link]

  • ResearchGate. A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors. [Link]

  • Chemistry LibreTexts. 5.4: Optical Activity. [Link]

  • ACS Publications. Solvent Effects on the Fluorescence Spectra of Diazines. Dipole Moments in the (n,π) Excited States*. [Link]

  • Montana State University. Chemistry 326: Experiment #2. [Link]

  • National Institute of Standards and Technology. Pyrazine - the NIST WebBook. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of pyrazine derivative 111. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Pharmacokinetic and Toxicity Prediction for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Paradox in Drug Development

Pyrazine and its derivatives are a fascinating and ubiquitous class of nitrogen-containing heterocyclic compounds.[1] They are renowned for their sensory impact, contributing to the characteristic aromas of roasted coffee, cocoa, and baked goods.[2] Beyond the culinary world, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of essential medicines.[3] However, this structural utility presents a paradox for drug development professionals. While the pyrazine ring can impart desirable pharmacological activity, it also introduces metabolic liabilities and potential toxicities that must be carefully evaluated.

The failure of drug candidates due to poor pharmacokinetic (PK) profiles—how the body Absorbs, Distributes, Metabolizes, and Excretes a compound (ADME)—or unforeseen toxicity is a primary cause of attrition in the pharmaceutical pipeline.[4][5][6] Traditionally, these properties were assessed through costly and time-consuming late-stage in vitro and in vivo experiments. The modern paradigm of "fail early, fail cheap" necessitates the integration of predictive technologies at the very outset of discovery.[7] In silico ADMET modeling has emerged as an indispensable tool, offering a high-throughput, cost-effective means to screen vast chemical libraries, prioritize candidates, and guide the design of safer, more effective molecules.[7][8][9]

This guide provides a comparative analysis of in silico strategies for predicting the pharmacokinetic and toxicity profiles of pyrazine-containing compounds. We will dissect the underlying methodologies, compare the capabilities of freely available and commercial software platforms, and provide actionable, step-by-step workflows to empower researchers to make more informed decisions in their drug discovery programs.

Pillar 1: Foundational In Silico Methodologies

The predictive power of in silico ADMET tools is built upon decades of research in computational chemistry and toxicology. The central axiom is that the biological activity of a molecule is encoded in its structure.[10] For pyrazine compounds, understanding the interplay between their electronic properties, size, and hydrophobicity is key to predicting their fate in the body. Three core methodologies dominate the landscape.

  • Quantitative Structure-Activity Relationship (QSAR): This is the cornerstone of predictive toxicology. QSAR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with their biological activity or a specific property.[2][11] For instance, a QSAR model for pyrazine toxicity might relate the pI50 (the negative logarithm of the concentration that causes 50% inhibition) to calculated electronic parameters like the energy of the Highest Occupied Molecular Orbital (HOMO).[12][13] The strength of QSAR lies in its speed, but its predictive power is confined to the "applicability domain" of the data on which it was trained.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK represents the pinnacle of mechanistic simulation.[16] Instead of a statistical correlation, a PBPK model is a multi-compartment representation of a living organism (e.g., a virtual human), with organs and tissues connected by blood flow.[17][18] By integrating compound-specific physicochemical data (like solubility and permeability) with physiological parameters, PBPK models can simulate the concentration-time profile of a drug in any organ, predict drug-drug interactions, and extrapolate from preclinical species to humans.[17]

The choice of methodology is dictated by the stage of drug discovery. Early-stage screening of thousands of virtual pyrazine analogues benefits from the speed of QSAR and ML, while late-stage preclinical development of a lead candidate demands the mechanistic depth of PBPK.

G cluster_0 Early-Stage Discovery (High-Throughput Screening) cluster_1 Lead Optimization & Preclinical Development QSAR QSAR Models (Statistical Correlation) PBPK PBPK Modeling (Mechanistic Simulation) QSAR->PBPK Provides initial parameters (e.g., clearance, permeability) ML Machine Learning Models (Data-Driven Prediction) ML->PBPK Provides input data for model building PBPK->ML Generates simulated data for model refinement

Caption: Relationship between in silico modeling approaches.

Pillar 2: A Comparative Guide to In Silico ADMET Platforms

The landscape of ADMET prediction tools is diverse, ranging from accessible web-based servers ideal for academic research to sophisticated commercial platforms that are the industry standard in pharmaceutical R&D.

Freely Available Web Servers

For rapid screening and educational purposes, free web servers provide invaluable insights without financial investment.[4] These tools are typically built on QSAR and ML models trained on publicly available data.

ToolUnderlying MethodologyKey FeaturesIdeal Use Case
ADMET-AI Machine Learning (Chemprop-RDKit GNN)Fast prediction of 41 ADMET endpoints; compares results to approved drugs; open-source Python package available.[14][19]High-throughput screening of large chemical libraries; academic research.
SwissADME QSAR, Rule-based (e.g., Lipinski's Rule of Five)Excellent for physicochemical properties, drug-likeness, and PK predictions; user-friendly graphical output ("Bioavailability Radar").[6][20]Initial assessment of drug-likeness for newly designed pyrazine analogues.
admetSAR QSAR, Chemical SimilarityPredicts ~50 ADMET endpoints; provides data on structurally similar compounds; allows searching by chemical structure.[6][21]Investigating potential ADMET liabilities based on structural alerts.
ADMETlab 3.0 Machine Learning (DMPNN)Comprehensive platform with 119 predicted features; includes decision support and API functionality for workflow integration.[6]Detailed profiling of a small set of promising pyrazine hits.
pkCSM Graph-based Signatures (Machine Learning)Predicts a wide range of pharmacokinetic properties; provides predictions on toxicity endpoints like hepatotoxicity and skin sensitization.[21]Early-stage toxicity flaggings and PK property estimation.
Commercial Software Platforms

Commercial platforms offer a level of mechanistic detail, validation, and regulatory acceptance required for formal drug development programs.[22][23] They are essential for building robust PBPK models and submitting data to regulatory agencies like the FDA.[10]

PlatformKey CapabilityCore TechnologyApplication to Pyrazine Compounds
GastroPlus® (Simulations Plus)PBPK Modeling & SimulationAdvanced Compartmental Absorption and Transit (ACAT) model; extensive physiological databases.[21][24]Simulating oral absorption of pyrazine drugs, predicting food effects, and performing in vitro-in vivo correlation (IVIVC).[17][24]
Phoenix® (Certara)PK/PD Analysis & ModelingTrusted algorithms for Non-Compartmental Analysis (NCA) and Non-Linear Mixed Effects (NLME) modeling.[22][23]Analyzing experimental PK data from preclinical studies of pyrazine compounds to build and validate population PK models.
ADMET Predictor® (Simulations Plus)Property PredictionHigh-performance QSAR and machine learning models for a vast array of ADMET and physicochemical properties.[21][24]Generating high-quality input parameters (e.g., solubility, metabolic stability) for PBPK models in GastroPlus®.

Pillar 3: Experimental Workflow & Self-Validating Protocols

To illustrate the practical application of these tools, we present a tiered workflow for assessing a hypothetical pyrazine-based drug candidate. This protocol is designed as a self-validating system, where initial, rapid predictions are used to inform and parameterize subsequent, more complex mechanistic models.

Workflow: Tiered ADMET Assessment of a Novel Pyrazine Compound

Caption: Tiered workflow for in silico ADMET assessment.

Protocol 1: Tier 1 Rapid Screening with ADMET-AI

Objective: To quickly assess the overall ADMET profile of a novel pyrazine compound to identify major liabilities early.

Causality: This initial screen acts as a filter. By using a fast, comprehensive tool like ADMET-AI, we can rapidly evaluate dozens of potential analogues against key ADMET benchmarks, saving the significant time and resources required for mechanistic modeling for only the most promising candidates.[7][19]

Methodology:

  • Obtain SMILES String: Convert the 2D structure of your pyrazine compound into its SMILES (Simplified Molecular-Input Line-Entry System) representation. For this example, we will use Tetramethylpyrazine: CC1=C(C)N=C(C)C=N1.

  • Access the Platform: Navigate to the ADMET-AI web server.[19]

  • Input Molecule: Paste the SMILES string into the input text box. Multiple SMILES can be entered, one per line, for batch processing.

  • Set Reference (Optional but Recommended): To contextualize the predictions, select a relevant therapeutic category from the Anatomical Therapeutic Chemical (ATC) code dropdown. This compares your compound's predicted properties to those of known drugs in that class.

  • Execute Prediction: Click the "Predict" button.

  • Analyze Results: The output will be a comprehensive table. Critically evaluate the following parameters for your pyrazine compound:

    • Absorption: Check Caco-2 Permeability (predicts intestinal absorption) and Human Intestinal Absorption (HIA).

    • Distribution: Review Blood-Brain Barrier (BBB) Permeability. For most non-CNS drugs, low BBB permeability is desired to avoid off-target effects.

    • Metabolism: Examine the Cytochrome P450 (CYP) inhibition predictions (e.g., CYP2D6, CYP3A4). Inhibition of major CYP enzymes is a primary cause of drug-drug interactions.[4][25]

    • Toxicity: This is critical. Check the Ames Mutagenicity prediction, as mutagenicity is a major red flag. Also, review the hERG (human Ether-à-go-go-Related Gene) inhibition prediction, as hERG blockade can lead to cardiotoxicity.[26]

Protocol 2: Tier 2 PBPK Modeling (Conceptual Workflow)

Objective: To simulate the full pharmacokinetic profile of a lead pyrazine candidate to predict human dosage and exposure.

Causality: After a compound passes the initial screen, a PBPK model is necessary to move beyond simple binary predictions (e.g., "is it a CYP inhibitor?") to a quantitative understanding of its behavior over time in the body.[16][17] This mechanistic insight is crucial for predicting the First-in-Human dose and is increasingly expected by regulatory agencies.[17]

Methodology:

  • Parameterize the Model: Gather the necessary input data for your pyrazine compound. This is a crucial step where the tiered approach provides value.

    • Physicochemical Data: Use high-quality predicted values from tools like ADMET Predictor® or experimental data for Molecular Weight, pKa, LogP, and Aqueous Solubility.

    • In Vitro Data: Obtain values for metabolic stability (e.g., from liver microsome or hepatocyte assays) and plasma protein binding. These can be from in vitro experiments or initial in silico predictions.

  • Select PBPK Platform: Choose a validated PBPK software like GastroPlus® or PK-Sim®.

  • Define System Parameters: Select the species for the simulation (e.g., Rat, Dog, Human). The software contains built-in physiological libraries with organ volumes, blood flow rates, and tissue compositions for these species.[27]

  • Build the Model: Input the compound-specific parameters from Step 1 into the software. The platform will use this information to calculate key PK parameters, such as tissue-to-plasma partition coefficients (Kp).[17]

  • Simulate and Validate:

    • Run an initial simulation of a single intravenous or oral dose.

    • Self-Validation: Compare the simulated PK profile (e.g., plasma concentration vs. time curve) against any available experimental data from preclinical animal studies.

    • If there is a mismatch, refine the model. For example, if the simulated clearance is much lower than observed, it may indicate the involvement of an uncharacterized metabolic pathway or transporter effect. Adjust the relevant parameters until the model accurately reflects the observed in vivo data.

  • Extrapolate to Humans: Once the model is validated in a preclinical species, switch the system parameters to the "Human" physiology library. This allows for the simulation of the human PK profile and the prediction of an appropriate dose for Phase I clinical trials.

Conclusion: From Prediction to Insight

The in silico prediction of pharmacokinetics and toxicity has fundamentally reshaped drug discovery. For researchers working with pyrazine compounds, these computational tools provide an essential framework for navigating the complexities of ADMET. The most effective strategy involves a tiered approach: leveraging fast, free, and comprehensive machine learning models for high-throughput screening to identify promising candidates and flag potential liabilities, followed by the application of detailed, mechanistic PBPK models to gain a quantitative understanding of a lead compound's disposition in humans.

As these computational models become more sophisticated and validated, they will continue to reduce our reliance on animal testing and decrease the rate of late-stage drug failures, ultimately accelerating the delivery of safe and effective pyrazine-based medicines to patients.[7][18]

References

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). National Institutes of Health (NIH). [Link]

  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024). Portal. [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (n.d.). National Institutes of Health (NIH). [Link]

  • Validating the In-Silico Model for Toxicity Studies. (2020). News-Medical.Net. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). PubMed Central. [Link]

  • Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. (2012). PubMed. [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Oxford Academic. [Link]

  • In silico toxicology models and databases as FDA Critical Path Initiative toolkits. (n.d.). PubMed Central. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. [Link]

  • In silico ADME/T modelling for rational drug design. (2015). Quarterly Reviews of Biophysics. [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PubMed Central. [Link]

  • Directory of computer-aided Drug Design tools. (n.d.). Click2Drug. [Link]

  • Synthesis, biological evaluation, molecular docking studies and In-silico ADMET evaluation of pyrazines of pentacyclic triterpenes. (2022). PubMed. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (n.d.). Audrey Yun Li. [Link]

  • Phoenix® PK/PD Platform. (n.d.). Certara. [Link]

  • Pyrazine-chromene-3-carbohydrazide conjugates: Molecular docking and ADMET predictions on dual-acting compounds against SARS-CoV-2 Mpro and RdRp. (2021). ResearchGate. [Link]

  • QSAR modeling of the toxicity of pI50 pyrazines derived by electronic parameters obtained by DFT. (n.d.). ResearchGate. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. (2025). PubMed Central. [Link]

  • Learn why Phoenix is the industry gold standard for PK/PD analysis. (2022). YouTube. [Link]

  • QSAR modeling of the toxicity of pI 50 pyrazines derived by electronic parameters obtained by DFT. (2015). ResearchGate. [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). PubMed. [Link]

  • In silico toxicology tools, steps to generate prediction models, and... (n.d.). ResearchGate. [Link]

  • Physiologically Based Pharmacokinetic (PBPK) Software. (n.d.). Simulations Plus. [Link]

  • PBPK Modeling to Simulate the Fate of Compounds in Living Organisms. (2022). PubMed. [Link]

  • How Pharmacokinetic Analysis Software Reshapes Clinical Trials. (2024). Medium. [Link]

  • Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. (2019). PubMed Central. [Link]

  • PBPK Modeling as an Alternative Method of Interspecies Extrapolation that Reduces the Use of Animals: A Systematic Review. (n.d.). Bentham Science. [Link]

  • Applied Concepts in PBPK Modeling: How to Build a PBPK/PD Model. (n.d.). PubMed Central. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester, a halogenated aromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The causality behind these stringent disposal protocols lies in the compound's chemical structure: a chlorinated phenyl group attached to a pyrazine carboxylic acid methyl ester. Halogenated organic compounds are often persistent in the environment and can pose significant toxicological risks.[1][2] Therefore, they must be treated as hazardous waste.[1]

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is essential. While specific toxicological data for this exact compound is not extensively documented in publicly available literature, its structural motifs warrant a high degree of caution.

  • Chlorinated Aromatic Compound: Compounds in this class are known for their potential toxicity and persistence. The presence of a chlorine atom on the phenyl ring increases the compound's lipophilicity and can influence its metabolic fate, potentially leading to the formation of reactive intermediates.

  • Pyrazine Derivatives: Pyrazine derivatives are used in a wide range of applications, including pharmaceuticals and flavorings.[3][4][5] While many are considered safe, some have been shown to cause skin, eye, and respiratory irritation.[3][6]

  • Potential Carcinogenicity: Although not explicitly classified as a carcinogen by major regulatory bodies like OSHA, the precautionary principle should be applied.[7][8][9] Many chlorinated organic compounds are considered particularly hazardous substances, and some are known or suspected carcinogens.[2][10] Therefore, it is prudent to handle this compound with the same level of care as a select carcinogen.[10]

Table 1: Hazard Profile and Regulatory Considerations

Hazard Class Potential Risks Regulatory Framework
Halogenated Organic Waste Environmental persistence, potential toxicity.EPA Resource Conservation and Recovery Act (RCRA).[11][12]
Acute Toxicity May cause skin, eye, and respiratory irritation.[6][13]OSHA Hazard Communication Standard.[7]
Chronic Toxicity Potential for long-term health effects due to the chlorinated aromatic structure.OSHA Laboratory Standard (provisions for particularly hazardous substances).[10]

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

Core PPE Requirements:

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used.[1]

  • Eye Protection: Safety glasses with side shields or goggles are required at all times.[14]

  • Body Protection: A fully fastened laboratory coat should be worn to protect street clothing.[15]

  • Respiratory Protection: All work with this compound, especially when handling it as a solid or creating solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2]

The rationale for these measures is to create multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure: dermal, ocular, and inhalation.

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste.[1] Under no circumstances should this material be disposed of down the drain or in regular trash.[12][16]

Step 1: Waste Segregation

Proper segregation of chemical waste at the point of generation is the cornerstone of safe and compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound.[1][16]

  • Halogenated Waste Stream: This waste must be segregated into the "halogenated organic waste" stream.[17][18] Mixing it with non-halogenated solvents can complicate and increase the cost of disposal.[18]

  • Compatibility: Ensure the waste container is made of a material compatible with the solvents used. For instance, acids and bases should not be stored in metal containers.[11]

Step 2: Labeling the Waste Container

Accurate and detailed labeling is a legal requirement and crucial for the safety of waste handlers.

  • "Hazardous Waste" : The words "Hazardous Waste" must be clearly visible.[12][19]

  • Chemical Name: List the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12]

  • Composition: For mixtures, list all components and their approximate percentages.[16]

  • Hazard Pictograms: Check the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).[12]

  • Contact Information: Include the name of the principal investigator and the laboratory location.[12]

Step 3: Storage of Hazardous Waste

Waste containers must be stored safely in the laboratory pending pickup by environmental health and safety (EHS) personnel.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[16][19]

  • Secondary Containment: Place the waste container in a secondary container to prevent the release of material in case of a leak.[11]

  • Closed Containers: Keep the waste container securely capped at all times, except when adding waste.[16]

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety department.[12]

  • Documentation: Maintain accurate records of the waste generated and its disposal. This is essential for regulatory compliance.[20]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (Solid or Liquid) B Segregate into Halogenated Waste A->B Categorize C Label Container: 'Hazardous Waste' Full Chemical Name Hazards B->C Identify D Store in SAA (Secondary Containment) C->D Store E Keep Container Closed D->E F Request EHS Pickup E->F Schedule G Document Disposal F->G

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is critical.[1]

Spill Cleanup:

  • Evacuate and Alert: For a large spill, evacuate the immediate area and alert colleagues and your institution's safety office.[1]

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material like vermiculite or a commercial spill kit. Do not use combustible materials like paper towels for large spills.[1][21]

  • Cleanup: While wearing appropriate PPE, carefully clean the spill, working from the outside in.[1]

  • Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container.[1]

  • Decontaminate: Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water.[1][22]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[23]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]

Conclusion

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to established waste management protocols, researchers can ensure a safe laboratory environment and minimize their environmental impact. Trust in these procedures is built upon a foundation of scientific understanding of the chemical's nature and a commitment to upholding the highest standards of laboratory safety.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from [Link]

  • Sittig, M. (1974). Process for Disposal of Chlorinated Organic Residues. Pollution Engineering, 6(8), 44-45.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Rochester Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • American Laboratory. (2020, October 28). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • HazChem Environmental. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • University of Southern California Nanofabrication Facility. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Acros Organics. (2025). Safety Data Sheet - Pyrazine-2,3-dicarboxylic acid.
  • Fisher Scientific. (2024).
  • Sigma-Aldrich. (2024).
  • University of California, Santa Cruz Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Biosynth. (2021).
  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • CymitQuimica. (2023).
  • Axxence Aromatic GmbH. (2024).
  • TCI Chemicals. (n.d.). Safety Data Sheet - 5-Methylpyrazine-2-carboxylic Acid 4-Oxide.
  • National Institutes of Health. (1981).
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Swiss Chemical Society. (2004).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Pyrazine-2,3-dicarboxylic acid.
  • PubChem. (n.d.). (4-Chlorophenyl) pyrazine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester. Retrieved from [Link]

  • European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • PubChemLite. (n.d.). N-(3-chlorophenyl)pyrazine-2-carboxamide.
  • PubChemLite. (n.d.). N-(4-chlorophenyl)pyrazine-2-carboxamide.
  • International Programme on Chemical Safety. (2000).
  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

Sources

Personal protective equipment for handling 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

As a Senior Application Scientist, this guide provides a detailed operational framework for the safe handling, use, and disposal of this compound (CAS: 1363382-34-6). The procedural guidance herein is synthesized from established safety protocols for structurally related compounds, including chlorinated aromatic compounds and pyrazine derivatives, to ensure a comprehensive and conservative approach to laboratory safety.

Hazard Identification and Risk Assessment
  • Chlorinated Aromatic Moiety : Compounds in this class require careful handling to minimize exposure. A systematic approach is critical.[1]

  • Pyrazine Core : Related pyrazine carboxylic acid esters and derivatives are known to cause skin, eye, and potential respiratory irritation.[2][3]

  • Physical Form : The compound is listed as a solid with a purity of 97%.[4] This indicates a potential for aerosolization and dust formation during handling, making inhalation a primary exposure route to mitigate.

Given these factors, the compound should be treated as, at minimum, a skin and eye irritant with a potential for respiratory irritation upon inhalation of its dust or vapors.[2][4] All handling procedures must be designed to prevent skin/eye contact and inhalation.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical. It must be worn at all times when handling the compound.

Table 1: PPE Requirements by Laboratory Task

TaskMinimum Required PPE
Weighing & Aliquoting (Solid) Chemical Splash Goggles, Face Shield, Chemically Resistant Gloves (dual-layered recommended), Lab Coat, Respiratory Protection (N95 or higher)
Solution Preparation & Transfers Chemical Splash Goggles, Chemically Resistant Gloves, Lab Coat
Running Reactions & Monitoring Chemical Splash Goggles, Chemically Resistant Gloves, Lab Coat
Waste Handling & Disposal Chemical Splash Goggles, Chemically Resistant Gloves, Lab Coat

Detailed PPE Specifications:

  • Eye and Face Protection : At a minimum, chemical splash goggles are mandatory.[1] When handling the solid compound outside of a glovebox or during any operation with a high risk of splashing, a full-face shield should be worn in addition to goggles.[1]

  • Hand Protection : Chemically resistant gloves are required. The choice of material is critical for handling chlorinated aromatic compounds.[1] Consult the glove manufacturer's resistance guide, but materials such as Viton®, butyl rubber, or robust laminate films are recommended.[1] Double gloving is a best practice, especially during weighing and waste disposal.

  • Skin and Body Protection : A standard laboratory coat, fully buttoned, is required for all operations.[1] For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : All work involving the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If there is any potential for dust or aerosol generation outside of a fume hood, appropriate respiratory protection is required, as determined by a qualified safety professional.[1]

Safe Handling and Operations Workflow

A systematic workflow ensures that safety controls are implemented at every stage of the experimental process. The primary engineering control for this compound is a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.

  • Don PPE : Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Handling : Conduct all manipulations, including weighing, transfers, and solution preparation, deep within the fume hood to ensure containment of dust and vapors.

  • Storage : When not in use, the compound must be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][5]

  • Decontamination : After handling, thoroughly decontaminate the work area, including the balance and any reusable equipment, with an appropriate solvent.

  • Doff PPE : Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing PPE.[2]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase risk_assessment 1. Conduct Risk Assessment (Review this guide, identify hazards) eng_controls 2. Implement Engineering Controls (Verify fume hood certification) risk_assessment->eng_controls Proceed don_ppe 3. Don Appropriate PPE eng_controls->don_ppe Proceed handle 4. Handle Compound in Designated Area (Fume Hood) don_ppe->handle Begin Work storage 5. Proper Storage (Labeled, sealed, ventilated) handle->storage During/After Use waste 6. Waste Disposal (Segregate as Halogenated Waste) handle->waste Generate Waste storage->handle Retrieve for Use decon 7. Decontaminate Work Area waste->decon After Disposal doff_ppe 8. Remove PPE & Wash Hands decon->doff_ppe Complete Work

Caption: General workflow for safely handling chlorinated aromatic compounds.[1]

Waste Management and Disposal

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. As a chlorinated organic compound, this compound must be treated as halogenated hazardous waste .[5][6]

Disposal Protocol:

  • Segregation : Never mix halogenated organic waste with non-halogenated organic waste.[6][7] Doing so contaminates the entire container and significantly increases disposal costs.[7]

  • Container : Collect all waste containing this compound (including rinsates, contaminated solids, and used disposables like gloves and wipes) in a designated, leak-proof hazardous waste container with a screw-top cap.[5][7]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste: this compound".[5] Do not use abbreviations.[5]

  • Closure : Keep the waste container closed at all times except when actively adding waste.[5]

  • Disposal : Dispose of the container through your institution's Environmental Health and Safety (EHS) office according to all local and national regulations.[2][5] Under no circumstances should this chemical or its waste be disposed of down the drain.[5]

start Waste Generated organic Is it an Organic Waste? start->organic halogenated Does it contain Halogens (Cl, Br, F, I)? organic->halogenated Yes inorganic_bin Aqueous / Inorganic Waste Container organic->inorganic_bin No non_halogenated_bin Non-Halogenated Organic Waste Container halogenated->non_halogenated_bin No halogenated_bin Halogenated Organic Waste Container halogenated->halogenated_bin Yes

Caption: Decision tree for proper chemical waste segregation.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Large Spill :

    • Evacuate : Immediately evacuate the immediate area.[1]

    • Alert : Notify colleagues and contact your institution's EHS or emergency response team.[1]

    • Ventilate : Ensure the area is well-ventilated, but close doors to the lab to contain fumes.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

References

  • Hazardous Waste Segregation.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Available at: [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.